DYn-2
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pent-4-ynylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMICBPHYXLMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1CCC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354630-46-8 | |
| Record name | 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of the DYn-2 Probe
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Profiling Cysteine Sulfenylation
Cysteine S-sulfenylation (Cys-SOH) is a reversible post-translational modification that plays a critical role in cellular signaling by acting as a sensor and transducer of reactive oxygen species (ROS). The transient nature of the sulfenic acid moiety makes its detection challenging. The DYn-2 probe is a powerful chemoselective tool designed for the specific in situ trapping and subsequent identification of sulfenylated proteins, enabling researchers to explore the "sulfenome" and its role in various physiological and pathological processes.
Core Mechanism of this compound Probe Reactivity
The functionality of the this compound probe is based on a dual-component chemical architecture: a nucleophilic "warhead" for capturing sulfenic acids and a bioorthogonal "handle" for downstream applications.
-
Dimedone Scaffold (The Warhead): The core of the probe's reactivity lies in its dimedone (5,5-dimethyl-1,3-cyclohexanedione) group. The carbon atom between the two carbonyls is highly nucleophilic and selectively attacks the electrophilic sulfur atom of a protein's sulfenic acid group (Protein-Cys-SOH). This reaction forms a stable, covalent thioether adduct.[1] this compound is highly specific for sulfenic acids and does not react with other thiol modifications like disulfides.[1][2]
-
Alkyne Handle (The Bioorthogonal Handle): The second functional unit is a terminal alkyne group.[1] This alkyne does not interfere with the initial trapping reaction and serves as a handle for subsequent bioorthogonal ligation. Specifically, it allows for the covalent attachment of a reporter molecule, such as biotin-azide, via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1] This two-step approach allows for the sensitive detection and enrichment of proteins that were sulfenylated.
Caption: The two-step mechanism of this compound: trapping sulfenic acid and subsequent biotinylation.
Quantitative Reactivity Data
The efficacy of a chemical probe is determined by its reaction rate (kinetics) with the intended target versus potential off-targets. This compound displays a modest reaction rate with sulfenic acids, which is significantly faster than its parent compound, dimedone, and shows high selectivity against other cellular electrophiles and oxidants.
| Reactant | Probe | Rate Constant (k) in M⁻¹s⁻¹ | Reference |
| Cysteine Sulfenic Acid (CSA) Model | This compound | 10 - 11 | [1][3] |
| Cysteine Sulfenic Acid (CSA) Model | Dimedone | 2.7 x 10⁻² | [1] |
| Cysteine Sulfenic Acid (CSA) Model | BTD (alternative probe) | 1,700 | [3] |
| Hydrogen Peroxide (H₂O₂) | This compound | 2.48 x 10⁻⁴ | [3] |
| 4,4'-dipyridyl disulfide (4-DPS) | This compound | Reaction incomplete after 24h | [3] |
| Isovaleraldehyde | This compound | Too slow to be measured | [3] |
General Experimental Workflow
The application of this compound for proteomic analysis follows a standardized workflow, beginning with live-cell labeling and culminating in identification by mass spectrometry or visualization by western blot.
Caption: Standard experimental workflow for identifying sulfenylated proteins using this compound.
Detailed Experimental Protocols
Protocol 1: In Vivo Labeling of Sulfenylated Proteins
This protocol is adapted from studies in Arabidopsis cell cultures and can be optimized for other cell types.[1]
-
Cell Culture: Grow cells to the desired confluency under standard conditions.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 50 mM in DMSO).
-
Labeling:
-
Pre-treat cells with the this compound probe by adding it to the culture medium to a final concentration of 250-500 µM.
-
Induce oxidative stress by adding an oxidant like H₂O₂ (e.g., final concentration of 0.5-20 mM) or another relevant stimulus.
-
Incubate for the desired time period (e.g., 15 minutes to 2 hours). Include a non-treated control group.
-
-
Cell Harvest:
-
Terminate the reaction by harvesting the cells. For suspension cultures, this can be done by filtration. For adherent cells, wash with PBS and scrape or trypsinize.
-
Wash the cells multiple times with fresh, cold medium or PBS to remove excess probe.
-
-
Protein Extraction: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. It is critical not to use alkylating agents like IAM or NEM in the lysis buffer, as they can react with this compound.[1]
-
Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
Protocol 2: Biotinylation via CuAAC Reaction
-
Reagent Preparation:
-
Protein Lysate: Take 1-2 mg of total protein from Protocol 1 in a final volume of ~500 µL.
-
Biotin-Azide: 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
Ligand (e.g., TBTA): 10 mM stock in DMSO.
-
Reducing Agent (e.g., Sodium Ascorbate): 50 mM stock, freshly prepared in water.
-
-
Reaction Assembly: In a microcentrifuge tube, add the following components in order:
-
Protein Lysate
-
Biotin-Azide (to a final concentration of 100 µM)
-
Ligand (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Initiation: Vortex briefly, then initiate the reaction by adding the freshly prepared Sodium Ascorbate (to a final concentration of 1 mM).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the protein to remove excess reagents. A common method is chloroform/methanol precipitation.
-
Resuspension: Resuspend the dried protein pellet in a buffer suitable for downstream analysis (e.g., 1% SDS in PBS for Western Blotting or a denaturing buffer for mass spectrometry).
The Context of Cysteine Oxidation States
The specificity of this compound for sulfenic acid is crucial because cysteine thiols can exist in multiple oxidation states. ROS, particularly hydrogen peroxide (H₂O₂), initially oxidizes a deprotonated cysteine (thiolate) to the reactive sulfenic acid intermediate. This intermediate can then be further oxidized to irreversible sulfinic (SO₂H) and sulfonic (SO₃H) acids or form a disulfide bond with another thiol. This compound's ability to trap the transient Cys-SOH form is key to its utility.
Caption: Cysteine oxidation pathway showing the central, reactive role of sulfenic acid.
References
DYn-2 Probe: A Technical Guide for Detecting Protein Sulfenylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the DYn-2 probe, a powerful chemical tool for the detection and identification of protein sulfenylation, a critical post-translational modification involved in redox signaling and various disease states.
Introduction to Protein Sulfenylation and the this compound Probe
Protein sulfenylation is the reversible oxidation of a cysteine thiol group (-SH) to a sulfenic acid (-SOH). This modification is a key event in redox- -dependent signaling pathways, influencing protein function, localization, and interaction.[1][2] The transient and reactive nature of sulfenic acids, however, makes their detection challenging.[3]
The this compound probe is a cell-permeable chemical reporter designed for the specific and sensitive labeling of sulfenylated proteins in living cells.[1][3] It consists of two key functional moieties: a 1,3-cyclohexanedione (B196179) (dimedone) group that selectively reacts with sulfenic acids, and a terminal alkyne handle.[1][3] This alkyne group allows for the subsequent attachment of reporter tags, such as biotin (B1667282) or fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][3] This two-step approach offers superior sensitivity compared to single-step probes.[1]
Mechanism of Action
The detection of protein sulfenylation using the this compound probe involves a two-step process:
-
Labeling: The dimedone moiety of this compound selectively attacks the electrophilic sulfur atom of a sulfenic acid, forming a stable thioether linkage.[4] This reaction is highly specific for sulfenic acids over other cysteine oxidation states.[3][5]
-
Detection: The alkyne handle of the now protein-bound this compound probe is then available for a click reaction with an azide-functionalized reporter molecule. This reporter can be an azide-biotin conjugate for subsequent enrichment and western blot analysis, or an azide-fluorophore for direct visualization by fluorescence microscopy.[3]
Mechanism of this compound probe action.
Quantitative Data
The following table summarizes key quantitative parameters of the this compound probe based on available literature.
| Parameter | Value | Cell/System | Reference |
| Reaction Rate with Dipeptide-SOH | 11 M⁻¹s⁻¹ | In vitro | [3] |
| Typical Working Concentration | 500 µM | Arabidopsis cell culture | [3] |
| H₂O₂ Concentration for Induction | 0.5 - 20 mM | Arabidopsis cell culture | [3][4] |
| Incubation Time with H₂O₂ | 15 - 120 min | Arabidopsis cell culture | [3][4] |
| Incubation Time with this compound | 1 hour | Arabidopsis cell culture | [3] |
| Identified Sulfenylated Proteins | 226 | Arabidopsis cells treated with H₂O₂ | [3][6] |
Experimental Protocols
In Vivo Labeling of Sulfenylated Proteins in Cell Culture
This protocol is adapted from studies on Arabidopsis cell suspension cultures and can be optimized for other cell types.[3]
Materials:
-
Cell culture of interest
-
This compound probe stock solution (e.g., 50 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Catalase-supplemented extraction buffer (25 mM Tris-HCl pH 7.6, 15 mM MgCl₂, 150 mM NaCl, catalase)
-
Protease inhibitor cocktail
Procedure:
-
Grow cell cultures to the desired density. For suspension cultures, use 3-day-old cultures.
-
To induce protein sulfenylation, treat the cells with the desired concentration of H₂O₂ (e.g., 0.5-20 mM) in the presence of the this compound probe (e.g., 500 µM) for the desired time (e.g., 15-120 minutes).[3][4]
-
Harvest the cells by centrifugation or filtration.
-
Wash the cells three times with fresh culture medium to remove excess probe and H₂O₂.
-
Lyse the cells in ice-cold catalase-supplemented extraction buffer containing a protease inhibitor cocktail. The addition of catalase is crucial to prevent artificial sulfenylation during protein extraction.[3]
-
Clarify the lysate by centrifugation and collect the supernatant containing the this compound labeled proteins.
-
Proceed with the click chemistry reaction for biotinylation or fluorophore conjugation.
In vivo labeling workflow.
Click Chemistry for Biotinylation of this compound Labeled Proteins
This protocol enables the attachment of a biotin tag for subsequent detection or enrichment.
Materials:
-
Protein lysate containing this compound labeled proteins
-
Azide-PEG3-Biotin stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
SDS-PAGE loading buffer
Procedure:
-
To a volume of protein lysate, add the following components in order to the final concentrations:
-
Azide-PEG3-Biotin (e.g., 100 µM)
-
TCEP (e.g., 1 mM)
-
TBTA (e.g., 100 µM)
-
CuSO₄ (e.g., 1 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
The biotinylated proteins are now ready for analysis by SDS-PAGE and western blotting using streptavidin-HRP.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Based Identification of Arabidopsis Sulfenomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Sulfenome: A Technical Guide to In Vivo Profiling with DYn-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DYn-2, a chemoselective probe for the in vivo profiling of protein S-sulfenylation. This post-translational modification, the oxidation of cysteine residues to sulfenic acid (Cys-SOH), is a critical component of redox signaling pathways implicated in a range of physiological and pathological processes. Understanding the "sulfenome"—the complete set of sulfenylated proteins in a cell—is paramount for elucidating disease mechanisms and developing novel therapeutics. This guide details the core principles of this compound-based sulfenome profiling, from its mechanism of action to detailed experimental protocols and data interpretation.
Core Principles of this compound for Sulfenome Profiling
This compound is a cell-permeable chemical probe designed to selectively target and covalently label protein sulfenic acid modifications in living cells.[1][2] Its structure consists of two key functional moieties: a 1,3-cyclohexanedione (B196179) group that specifically reacts with sulfenic acids, and a terminal alkyne handle.[2] This alkyne serves as a bioorthogonal reporter, allowing for the subsequent attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][3] This two-step approach offers superior sensitivity for the detection and enrichment of sulfenylated proteins from complex biological samples.[2]
The use of this compound has been instrumental in identifying hundreds to over a thousand S-sulfenylation sites in various cell types, including human cells and Arabidopsis.[3][4][5] This has provided novel insights into redox regulation in diverse biological processes. This compound is considered non-toxic and does not significantly perturb the intracellular redox balance, making it a reliable tool for studying sulfenylation in a native cellular context.[3][4]
Quantitative Insights from this compound-Based Sulfenome Profiling
The application of this compound coupled with mass spectrometry-based proteomics has enabled the global and site-specific identification and quantification of S-sulfenylated proteins. The following tables summarize key quantitative findings from seminal studies.
| Study System | Stimulus | Number of Identified S-sulfenylated Proteins | Number of Identified S-sulfenylation Sites | Reference |
| Arabidopsis thaliana cells | 10 mM H₂O₂ for 30 min | 226 | Not specified | [3][6][7][8][9][10] |
| Human RKO colon adenocarcinoma cells | Endogenous | >700 | 1153 | [4][5] |
| Human RKO colon adenocarcinoma cells | 500 µM H₂O₂ for 5 min | Not specified (hundreds of site-selective redox changes) | >360 (quantified changes) | [5] |
| Human A431 cells | 100 ng/mL EGF for 10 min | Not specified (fewer than half of sites modulated compared to H₂O₂) | Not specified | [5] |
| Subcellular Localization of Sulfenylated Proteins in Arabidopsis thaliana (H₂O₂ treated) | Number of Proteins | Reference |
| Cytoplasm | 123 | [3][7][8][9] |
| Plastid | 68 | [3][7][8][9] |
| Mitochondria | 14 | [3][7][8][9] |
| Nucleus | 10 | [3][7][8][9] |
| Endoplasmic Reticulum, Golgi, Plasma Membrane | 7 | [3][7][8][9] |
| Peroxisomes | 4 | [3][7][8][9] |
Visualizing the Workflow and Signaling Context
To better illustrate the processes involved in this compound-based sulfenome profiling and its biological context, the following diagrams are provided.
Caption: Mechanism of this compound labeling and subsequent detection.
Caption: Experimental workflow for this compound-based sulfenome profiling.
Caption: A generalized signaling pathway leading to protein sulfenylation.
Detailed Experimental Protocols
The following sections provide a generalized, step-by-step methodology for key experiments in this compound-based sulfenome profiling, synthesized from published research.[3][4][11] Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: In Vivo Labeling of Sulfenylated Proteins
-
Cell Culture: Culture cells to the desired confluency under standard conditions. For quantitative studies, serum starvation may be required prior to stimulation.
-
Stimulation (Optional): Treat cells with the desired stimulus (e.g., 100 ng/mL EGF for 10 minutes or 500 µM H₂O₂ for 5 minutes) or a vehicle control to induce protein sulfenylation.[4]
-
This compound Labeling: Add this compound probe to the cell culture medium to a final concentration of 500 µM to 5 mM.[3][4] Incubate for a designated period, typically 30 minutes to 2 hours, at 37°C.[3][4]
-
Cell Harvesting and Washing: After incubation, collect the cells and wash them multiple times (e.g., three times) with cold phosphate-buffered saline (PBS) to remove excess probe.[4]
Protocol 2: Cell Lysis and Protein Extraction
-
Lysis Buffer: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. To prevent artificial oxidation during lysis, it is crucial to include a catalase-supplemented extraction buffer to scavenge any H₂O₂ generated during the procedure.[3]
-
Lysate Preparation: Sonicate or vortex the cell suspension to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
Protocol 3: Click Chemistry for Biotin Tagging
This protocol is for tagging the alkyne group of this compound with an azide-biotin reporter.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of protein) with the following click chemistry reagents (final concentrations may need optimization):
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Azide-biotin (e.g., Biotin-PEG4-Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
-
Initiation of Reaction: Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the biotinylated proteins to remove excess reagents. This can be achieved by adding methanol, chloroform, and water, followed by centrifugation. Alternatively, acetone (B3395972) precipitation can be used.[3]
-
Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., PBS with 0.2% SDS).[3]
Protocol 4: Enrichment of Biotinylated Proteins
-
Bead Preparation: Use streptavidin or NeutrAvidin agarose (B213101) beads. Pre-equilibrate the beads with the protein resuspension buffer.[3]
-
Binding: Add the resuspended protein lysate to the equilibrated beads and incubate for 2-4 hours at room temperature or overnight at 4°C with rotation to allow for binding of biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with a series of buffers to remove non-specifically bound proteins. A typical washing series includes a high-salt buffer, a low-salt buffer, and a buffer without detergents.[3]
Protocol 5: Sample Preparation for Mass Spectrometry
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free thiols with iodoacetamide (B48618) (IAA).
-
Add a protease (e.g., trypsin) and incubate overnight at 37°C.
-
-
Elution and Digestion (Off-Bead):
-
Elute the bound proteins from the beads using a buffer containing biotin or by changing the pH.
-
Perform in-solution reduction, alkylation, and digestion as described above.
-
-
Peptide Cleanup: Collect the supernatant containing the digested peptides and desalt using a C18 StageTip or similar method before LC-MS/MS analysis.
This guide provides a foundational understanding and practical framework for utilizing this compound in sulfenome profiling. Researchers are encouraged to consult the primary literature for further details and specific applications. The continued use of powerful chemical probes like this compound will undoubtedly lead to new discoveries in the dynamic field of redox biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] this compound Based Identification of Arabidopsis Sulfenomes* | Semantic Scholar [semanticscholar.org]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. explore.lib.uliege.be [explore.lib.uliege.be]
- 10. This compound Based Identification of Arabidopsis Sulfenomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
DYn-2: A Chemoselective Tool for Interrogating Redox Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Redox signaling, a paradigm in cellular communication, involves the reversible oxidation and reduction of molecules, with reactive oxygen species (ROS) acting as critical second messengers. A key post-translational modification at the heart of these pathways is the S-sulfenylation of cysteine residues on proteins. This transient and highly specific modification can profoundly alter protein function, localization, and interaction networks. The development of sophisticated chemical probes to detect S-sulfenylation has been instrumental in advancing our understanding of its role in both physiological and pathological processes. Among these, DYn-2 has emerged as a powerful tool for the in situ trapping and subsequent identification of sulfenylated proteins.
This compound is a cell-permeable, dimedone-based chemical probe that selectively targets and covalently labels protein sulfenic acids (-SOH).[1][2] Its unique structure incorporates an alkyne handle, which, following the initial labeling, allows for the attachment of a reporter molecule, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][3] This two-step approach provides a versatile and robust method for the enrichment and identification of sulfenylated proteins from complex biological samples. This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and its application in elucidating key redox signaling pathways.
Mechanism of Action
The utility of this compound as a probe for protein sulfenylation lies in its two key functional moieties: a dimedone scaffold and a terminal alkyne. The dimedone group selectively reacts with the highly reactive sulfenic acid modification on cysteine residues.[1] This reaction is specific for sulfenic acid and does not react with other cysteine oxidation states, such as sulfinic or sulfonic acids.[2]
Once the protein is covalently labeled with this compound, the alkyne handle serves as a bioorthogonal functional group for the subsequent click chemistry reaction.[1] This reaction involves the copper(I)-catalyzed cycloaddition with an azide-containing reporter molecule.[3] The reporter can be an azide-modified biotin for affinity purification and mass spectrometry-based identification of sulfenylated proteins, or an azide-modified fluorophore for visualization by microscopy or flow cytometry.[1][2]
Figure 1. Mechanism of this compound for labeling and detection of protein sulfenylation.
Data Presentation
Quantitative Parameters for this compound Application
The following table summarizes key quantitative data for the use of this compound in redox signaling research, compiled from various studies.
| Parameter | Value | Cell/System Type | Experimental Context | Reference |
| In Situ Labeling Concentration | 500 µM - 5 mM | Arabidopsis Cells, Human RKO & A431 Cells | Global sulfenome profiling | [1][4] |
| In Vitro Labeling Concentration | 1 mM | Recombinant Gpx3 | H2O2-dependent labeling | [5] |
| H2O2 Treatment (Dose-Response) | 0.5 - 20 mM | Arabidopsis Cells | Induction of oxidative stress | [1] |
| H2O2 Treatment (Time-Course) | 15 - 120 min | Arabidopsis Cells | Temporal analysis of sulfenylation | [1] |
| EGF Treatment Concentration | 100 ng/mL | Human A431 Cells | Growth factor-induced ROS signaling | [4] |
| Incubation Time (In Situ Labeling) | 1 - 2 hours | Arabidopsis & Human Cells | Sufficient time for cell penetration and labeling | [1][4] |
| Incubation Time (In Vitro Labeling) | 15 min | Recombinant Gpx3 | Rapid labeling of purified protein | [5] |
| Click Chemistry: CuSO4 | 1 mM | Cell Lysate | Catalyst for CuAAC reaction | [4] |
| Click Chemistry: TBTA/THPTA | 100 µM - 200 mM | Cell Lysate | Copper(I)-stabilizing ligand | [4][6] |
| Click Chemistry: Sodium Ascorbate (B8700270) | 1 mM | Cell Lysate | Reducing agent for Cu(II) to Cu(I) | [4] |
| Click Chemistry: Azide-Biotin | 100 µM | Cell Lysate | Reporter for enrichment | [4] |
Identified Sulfenylated Proteins in Arabidopsis thaliana under H2O2 Stress
A study utilizing this compound identified 226 sulfenylated proteins in Arabidopsis thaliana cells treated with 10 mM H2O2 for 30 minutes.[1] The subcellular localization of these proteins is summarized below.
| Subcellular Localization | Number of Identified Proteins |
| Cytoplasm | 123 |
| Plastid | 68 |
| Mitochondria | 14 |
| Nucleus | 10 |
| Endoplasmic Reticulum, Golgi, Plasma Membrane | 7 |
| Peroxisomes | 4 |
Experimental Protocols
Protocol 1: In Situ Labeling of Sulfenylated Proteins in Mammalian Cells
This protocol is adapted from studies on human cell lines.[4]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
For stimulation, treat cells with an appropriate agonist (e.g., 100 ng/mL EGF for 10 minutes or 500 µM H2O2 for 5 minutes).[4]
-
-
This compound Labeling:
-
Cell Lysis:
-
Wash the cells three times with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., HEPES lysis buffer) supplemented with a protease inhibitor cocktail and 200 units/mL catalase to quench any remaining H2O2.[4]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry for Biotinylation of this compound Labeled Proteins
This protocol describes the biotinylation of this compound labeled proteins in cell lysates.[4][6][7]
-
Preparation of Click Chemistry Reagents:
-
Prepare stock solutions of:
-
Azide-biotin (with a cleavable linker if desired) in DMSO.
-
Copper(II) sulfate (B86663) (CuSO4) in water.
-
A copper(I)-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in a suitable solvent (e.g., water or DMSO/tBuOH).[6][7]
-
Sodium ascorbate in water (prepare fresh).
-
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of protein) with the click chemistry reagents to the following final concentrations:
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the proteins to remove excess click chemistry reagents. A common method is chloroform/methanol precipitation.[4]
-
-
Downstream Analysis:
Figure 2. Experimental workflow for the identification of sulfenylated proteins using this compound.
Signaling Pathways Investigated with this compound
EGF Receptor Signaling
Epidermal growth factor (EGF) signaling is a classic example of a receptor tyrosine kinase pathway that involves the production of ROS as signaling molecules. Upon EGF binding, the EGF receptor (EGFR) dimerizes and autophosphorylates, initiating downstream signaling cascades. This activation also leads to the production of H2O2, which can then oxidize and modulate the activity of various proteins, including EGFR itself.[4] this compound has been instrumental in demonstrating that a specific cysteine residue (Cys797) in the catalytic site of EGFR is sulfenylated in response to EGF stimulation, and this modification enhances its kinase activity.[8]
Figure 3. Role of S-sulfenylation in EGF receptor signaling.
Nrf2-Keap1 Antioxidant Response Pathway
The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response.[9][10] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3 ubiquitin ligase complex. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. While direct labeling of Keap1 by this compound has not been explicitly detailed in the provided search results, the probe can be used to identify other proteins that are sulfenylated under conditions that activate the Nrf2 pathway, thereby providing a broader picture of the cellular redox landscape during the antioxidant response.
Figure 4. The Nrf2-Keap1 antioxidant response pathway.
Conclusion
This compound is a versatile and powerful chemical probe that has significantly advanced the field of redox biology. Its ability to selectively label sulfenylated proteins in living cells, coupled with the robust and bioorthogonal nature of click chemistry, provides researchers with a reliable method to identify and quantify this critical post-translational modification. The application of this compound has already yielded valuable insights into the role of S-sulfenylation in key signaling pathways, such as growth factor signaling and the antioxidant response. As research into the complexities of redox signaling continues, tools like this compound will undoubtedly play a pivotal role in uncovering novel regulatory mechanisms and identifying potential therapeutic targets for a wide range of diseases.
References
- 1. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. confluore.com.cn [confluore.com.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. An overview of mechanisms of redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
The DYn-2 Probe: A Technical Guide to Unveiling the Sulfenome
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the DYn-2 probe, a powerful chemical tool for the detection and identification of protein S-sulfenylation. This modification, the oxidation of cysteine residues to sulfenic acid, is a critical post-translational modification involved in redox signaling and cellular regulation. This guide details the core principles of this compound, its experimental application, and the subsequent analysis of labeled proteins, offering a valuable resource for researchers investigating the role of protein sulfenylation in health and disease.
Core Principles of this compound Probe Technology
The this compound probe is a dimedone-based chemical reporter that selectively targets and covalently labels protein sulfenic acids.[1] Its structure incorporates two key functional moieties: a dimedone scaffold that reacts specifically with the sulfenic acid, and a terminal alkyne handle. This alkyne serves as a bioorthogonal functional group, allowing for the subsequent attachment of a reporter tag, such as biotin (B1667282), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] This two-step approach enables the sensitive and specific detection, enrichment, and identification of sulfenylated proteins from complex biological samples.[1][2]
The overall workflow for utilizing the this compound probe is as follows:
-
Labeling: Live cells or cell lysates are incubated with the cell-permeable this compound probe, which covalently modifies sulfenylated cysteine residues.
-
Click Chemistry: The alkyne handle on the this compound-labeled proteins is then conjugated to an azide-functionalized reporter tag, typically biotin-azide.[1]
-
Enrichment: Biotinylated proteins are captured and enriched using streptavidin-coated beads.
-
Analysis: The enriched proteins are subsequently identified and quantified using mass spectrometry-based proteomic approaches.[1]
Experimental Protocols
This section provides detailed methodologies for the application of the this compound probe in both plant (Arabidopsis) and human cell systems.
In Vivo Labeling of Sulfenylated Proteins in Arabidopsis Cells
This protocol is adapted from the study by Akter et al. (2015).[1]
1. Cell Culture and Stress Treatment:
-
Use mid-log phase Arabidopsis cell suspension cultures (e.g., 3-day-old cultures).
-
For dose-dependent studies, treat cell cultures with varying concentrations of hydrogen peroxide (H₂O₂) (e.g., 0, 0.5, 1, 2, 5, 10, or 20 mM) for 1 hour in the presence of 500 μM this compound probe.[1]
-
For time-dependent studies, treat cell cultures with a fixed concentration of H₂O₂ (e.g., 1 or 20 mM) for different durations (e.g., 15, 30, 60, and 120 minutes) in the presence of 500 μM this compound.[1]
2. This compound Labeling Optimization:
-
To optimize this compound concentration, treat cells with a high concentration of H₂O₂ (e.g., 20 mM) for 1 hour in the presence of varying concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5, or 10 mM).
3. Mass Spectrometry Identification:
-
For protein identification, treat 20-mL cell cultures with 0 or 10 mM H₂O₂ for 30 minutes in the presence of 500 μM this compound.[1]
-
Following treatment and labeling, harvest cells by filtration and wash three times with culture medium.
Table 1: Experimental Conditions for this compound Labeling in Arabidopsis Cells
| Parameter | Dose-Dependent Study | Time-Dependent Study | MS Identification |
| Cell Type | Arabidopsis cell suspension | Arabidopsis cell suspension | Arabidopsis cell suspension |
| H₂O₂ Concentration | 0, 0.5, 1, 2, 5, 10, 20 mM | 1 or 20 mM | 0 and 10 mM |
| Incubation Time | 1 hour | 15, 30, 60, 120 minutes | 30 minutes |
| This compound Concentration | 500 μM | 500 μM | 500 μM |
In Situ Labeling of S-sulfenylated Proteins in Human Cells
This protocol is a general guideline based on established chemoproteomic workflows.
1. Cell Culture and Treatment:
-
Culture human cells (e.g., A431 or RKO cells) to the desired confluency.
-
For stimulation, treat cells with an appropriate agent (e.g., 100 ng/mL EGF for 10 minutes for A431 cells, or 500 μM H₂O₂ for 5 minutes for RKO cells).
2. This compound Labeling:
-
Incubate intact cells with 5 mM this compound in a suitable medium (e.g., serum-free medium) for 2 hours at 37°C with rotation.
-
After incubation, collect the cells and wash them three times with cold PBS.
3. Cell Lysis:
-
Lyse the cells in a suitable lysis buffer (e.g., HEPES lysis buffer) supplemented with a catalase (200 units/mL) to prevent artificial oxidation during sample preparation.
Table 2: Experimental Conditions for this compound Labeling in Human Cells
| Parameter | A431 Cells | RKO Cells |
| Stimulant | 100 ng/mL EGF | 500 μM H₂O₂ |
| Stimulation Time | 10 minutes | 5 minutes |
| This compound Concentration | 5 mM | 5 mM |
| Labeling Time | 2 hours | 2 hours |
| Lysis Buffer | HEPES Lysis Buffer + Catalase | HEPES Lysis Buffer + Catalase |
Click Chemistry Reaction for Biotinylation
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the this compound labeled proteins.
1. Reagent Preparation:
-
Azide-Biotin Stock Solution: Prepare a 10 mM stock solution of azide-functionalized biotin (e.g., Biotin-PEG4-Azide) in DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
Copper Ligand (TBTA or THPTA) Stock Solution: Prepare a 2 mM stock solution of Tris(benzyltriazolylmethyl)amine (TBTA) in a 1:4 DMSO:t-butanol mixture or a 200 mM stock of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution in deionized water.
2. Reaction Mixture:
For a typical reaction with 1 mL of cell lysate (2 mg/mL protein):
-
Add 100 μM azide-biotin.
-
Add 1 mM CuSO₄.
-
Add 100 μM TBTA or an appropriate concentration of THPTA.
-
Initiate the reaction by adding 1 mM sodium ascorbate.
3. Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with rotation.
Table 3: Click Chemistry Reaction Components
| Reagent | Stock Concentration | Final Concentration |
| Azide-Biotin | 10 mM in DMSO | 100 μM |
| Copper(II) Sulfate | 100 mM in H₂O | 1 mM |
| TBTA | 2 mM in DMSO/t-butanol | 100 μM |
| Sodium Ascorbate | 100 mM in H₂O (fresh) | 1 mM |
Data Presentation
The this compound probe has been successfully used to identify a significant number of sulfenylated proteins in various organisms.
Table 4: Summary of Sulfenylated Proteins Identified Using this compound in Arabidopsis
| Cellular Compartment | Number of Identified Proteins |
| Cytoplasm | 123 |
| Plastid | 68 |
| Mitochondria | 14 |
| Nucleus | 10 |
| ER, Golgi, Plasma Membrane | 7 |
| Peroxisomes | 4 |
| Total | 226 |
Data from Akter et al. (2015).[1]
Mandatory Visualization
Signaling Pathway and Experimental Workflows
Caption: Molecular mechanism and workflow of the this compound probe.
Caption: General experimental workflow for this compound based sulfenome profiling.
Synthesis of this compound Probe
While a detailed synthesis protocol is beyond the scope of this guide, the general synthetic route for dimedone-based alkyne probes involves the condensation of dimedone with an appropriate alkyne-containing aldehyde.
Caption: Simplified synthetic scheme for the this compound probe.
Mass Spectrometry Analysis
Following enrichment and proteolytic digestion, the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Considerations for MS Analysis:
-
Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are recommended for accurate mass measurements and confident peptide identification.
-
Data Acquisition: Data-dependent acquisition (DDA) is a common method where the most abundant precursor ions in a survey scan are selected for fragmentation.
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine like MaxQuant, Mascot, or Sequest.
-
Search Parameters: The search parameters must include the mass shift corresponding to the this compound modification of cysteine residues. Variable modifications such as methionine oxidation should also be considered.
-
Quantification: For quantitative studies, stable isotope labeling methods (e.g., SILAC) can be combined with this compound labeling to compare the extent of sulfenylation between different conditions. Label-free quantification methods can also be employed.
This technical guide provides a foundational understanding and practical framework for the application of the this compound probe in studying protein S-sulfenylation. By following these guidelines, researchers can effectively utilize this powerful tool to gain novel insights into the role of redox signaling in biological processes.
References
DYn-2 Probe: A Technical Guide to Structure, Properties, and Applications in Redox Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DYn-2 probe is a powerful chemical tool for the detection and identification of sulfenylated proteins, a critical post-translational modification involved in redox signaling and a variety of disease states. This guide provides an in-depth overview of the this compound probe, including its structure, chemical properties, and detailed experimental protocols for its application in cellular and biochemical assays.
Core Principles of this compound Probe Technology
The this compound probe is a chemoselective molecule designed to specifically label proteins that have undergone sulfenylation, the oxidation of a cysteine thiol group to a sulfenic acid (-SOH). This modification is often transient and plays a key role in cellular signaling pathways, particularly in response to reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).
The probe consists of two key functional moieties: a 1,3-cyclohexanedione (B196179) (also known as a dimedone) group and a terminal alkyne group.[1] The dimedone component selectively and covalently reacts with the sulfenic acid on a protein. The alkyne handle then allows for the attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2] This two-step approach provides a highly specific and sensitive method for the detection and subsequent analysis of sulfenylated proteins.
Chemical and Physical Properties of this compound
A comprehensive summary of the chemical and physical properties of the this compound probe, 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, is provided in the table below.
| Property | Value | Reference(s) |
| Formal Name | 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione | [3] |
| CAS Number | 1354630-46-8 | [3] |
| Molecular Formula | C₁₁H₁₄O₂ | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| Appearance | Solid | |
| Solubility | DMSO, DMF, Ethanol | [1] |
| SMILES | C#CCCCC1CCC(=O)CC1=O | [3] |
| InChI | InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2 | |
| InChIKey | UNMICBPHYXLMRA-UHFFFAOYSA-N |
Experimental Protocols
Detailed methodologies for the use of the this compound probe in the detection of sulfenylated proteins are outlined below. These protocols cover in situ cell labeling, cell lysis, click chemistry, and downstream analysis by Western blot and mass spectrometry.
Protocol 1: In Situ Labeling of Sulfenylated Proteins in Cultured Cells
This protocol describes the labeling of sulfenylated proteins with this compound directly in living cells.
-
Cell Culture: Plate and culture cells to the desired confluency.
-
Induction of Sulfenylation (Optional): Treat cells with an oxidizing agent (e.g., 100 µM H₂O₂ for 5-10 minutes) to induce protein sulfenylation. A vehicle-treated control should be run in parallel.[4][5]
-
Probe Labeling: Remove the treatment medium and incubate the cells with serum-free medium containing 1-5 mM this compound (from a stock solution in DMSO) for 1-2 hours at 37°C.[4][6]
-
Cell Harvesting: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove excess probe.[6]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. It is crucial to add catalase (e.g., 200 units/mL) to the lysis buffer to quench any remaining H₂O₂ and prevent post-lysis artifacts.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry for Biotin Tagging
This protocol details the copper-catalyzed click chemistry reaction to attach a biotin tag to the alkyne group of the this compound probe.
-
Prepare Click Chemistry Reaction Mix: For a typical reaction with 1 mg of protein lysate, prepare a reaction mix containing:
-
Protein lysate (normalized to 1-2 mg/mL)
-
Biotin-azide (e.g., Biotin-PEG4-Azide) to a final concentration of 100 µM.[6][7]
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 100 mM stock in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).[6]
-
Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM (from a 50 mM stock in water).[6]
-
-
Reaction Incubation: Add the reagents in the order listed above, vortexing gently after each addition. Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.[6][8]
-
Protein Precipitation: To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight. Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol.[7]
-
Resuspend Protein: Resuspend the protein pellet in a buffer suitable for downstream analysis (e.g., 1x SDS-PAGE loading buffer for Western blotting).
Protocol 3: Detection of Biotinylated Proteins by Western Blot
This protocol describes the detection of biotin-tagged sulfenylated proteins using streptavidin-horseradish peroxidase (HRP).
-
SDS-PAGE and Transfer: Separate the biotinylated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 4: Enrichment and Analysis by Mass Spectrometry
For proteomic identification of sulfenylated proteins, biotinylated proteins can be enriched and analyzed by mass spectrometry.
-
Protein Digestion: Resuspend the biotinylated protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5), reduce with DTT, alkylate with iodoacetamide, and digest with trypsin.
-
Enrichment of Biotinylated Peptides: Incubate the digested peptide mixture with streptavidin-agarose beads for 2-3 hours at room temperature to capture the biotinylated peptides.[1]
-
Washing: Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea-containing buffers) to remove non-specifically bound peptides.[1]
-
Elution: Elute the bound peptides from the beads. If a cleavable biotin linker was used, elution can be achieved by cleavage of the linker.[6]
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sulfenylated proteins and map the sites of modification.[1]
-
Data Analysis: Use appropriate software to search the MS/MS data against a protein database to identify the peptides and proteins. The this compound modification will result in a specific mass shift on the cysteine residue.[9]
Visualizing this compound Probe Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in using the this compound probe.
Caption: Mechanism of this compound probe for labeling and detecting sulfenylated proteins.
Caption: Experimental workflow for the detection of sulfenylated proteins using the this compound probe.
Application in Signaling Pathway Analysis: EGFR Signaling
A prominent application of the this compound probe is in the study of growth factor signaling pathways, where ROS production is a key event. For example, epidermal growth factor (EGF) binding to its receptor (EGFR) can lead to the production of H₂O₂, which in turn can sulfenylate and modulate the activity of proteins in the signaling cascade, including EGFR itself.[5]
Caption: Role of protein sulfenylation in the EGFR signaling pathway and its detection by the this compound probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione | 1354630-46-8 | EEC63046 [biosynth.com]
- 4. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
The Core Mechanism of DYn-2 for Selective Sulfenic Acid Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of DYn-2, a chemoselective probe designed for the specific detection and identification of protein sulfenic acids. We will delve into the core chemical principles governing its selectivity, present quantitative data on its performance, and provide detailed experimental protocols for its application in cellular and proteomic studies.
Introduction to Sulfenic Acid and its Significance
Cysteine, a sulfur-containing amino acid, is a frequent target of reactive oxygen species (ROS), leading to a variety of oxidative post-translational modifications (PTMs). Among these, the initial two-electron oxidation of a cysteine thiol (-SH) to a sulfenic acid (-SOH) is a critical, yet often transient, modification.[1] This reversible PTM plays a pivotal role in redox signaling, regulating protein function in response to oxidative stress.[2] However, the inherent instability of sulfenic acids, which can be further oxidized to irreversible sulfinic (-SO₂H) and sulfonic (-SO₃H) acids or form disulfides, makes their detection and study challenging.[3]
The Chemical Basis of this compound's Selectivity
This compound is a powerful tool for overcoming the challenges of sulfenic acid detection due to its highly selective chemical reactivity. Its structure consists of two key functional components: a dimedone (5,5-dimethyl-1,3-cyclohexanedione) scaffold for sulfenic acid recognition and a terminal alkyne handle for subsequent bio-orthogonal ligation.[2]
The selectivity of this compound for sulfenic acid is rooted in a classic condensation reaction. The dimedone moiety exists in equilibrium with its enol tautomer. This enol form acts as a potent nucleophile, specifically attacking the electrophilic sulfur atom of the sulfenic acid.[2] This reaction results in the formation of a stable thioether conjugate, effectively "trapping" the transient sulfenic acid.[2] This reaction is highly specific for sulfenic acid and does not occur with other cysteine oxidation states such as thiols, disulfides, sulfinic acids, or sulfonic acids.[4][5]
The alkyne handle of this compound is inert during the initial trapping reaction but serves as a crucial component for downstream applications. It allows for the covalent attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes functionalized with an azide (B81097) group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][5] This two-step approach enables the sensitive detection, enrichment, and identification of sulfenylated proteins from complex biological samples.
Quantitative Data on this compound Performance
The efficacy of a chemical probe is determined by its reactivity and selectivity. The following tables summarize key quantitative data for this compound.
Table 1: Reaction Kinetics of Dimedone-based Probes with Sulfenic Acid
| Probe | Model System | Second-Order Rate Constant (k₂) | Reference |
| Dimedone | Model sulfenic acid | 11.8 M⁻¹s⁻¹ | [6] |
| This compound | Not specified | ~10 M⁻¹s⁻¹ | [6] |
Table 2: In Vitro Labeling Efficiency of this compound
| Target Protein | This compound Concentration | % of Protein Captured | Reference |
| Gpx3 (10 µM) | 0.1 mM | 49% | [7] |
| Gpx3 (10 µM) | 1 mM | 67% | [7] |
Experimental Protocols
This section provides detailed methodologies for the application of this compound in the detection and identification of sulfenylated proteins.
Synthesis of this compound
This compound can be synthesized in a single step from commercially available materials. The following protocol is adapted from the literature.[8]
Materials:
-
Dimedone
-
Lithium diisopropylamide (LDA)
-
3-Bromo-1-propyne
-
Hexamethylphosphoramide (HMPA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve dimedone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone (B3395972) bath.
-
Slowly add a solution of LDA in THF to the cooled dimedone solution with stirring.
-
After stirring for 30 minutes at -78 °C, add HMPA to the reaction mixture.
-
Slowly add 3-bromo-1-propyne to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
In Situ Labeling of Sulfenylated Proteins in Cultured Cells
This protocol describes the labeling of sulfenylated proteins in living cells with this compound.
Materials:
-
Cultured cells of interest
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium (serum-free for stimulation)
-
Phosphate-buffered saline (PBS)
-
Stimulant (e.g., H₂O₂, EGF) or vehicle control
Procedure:
-
Plate cells and grow to the desired confluency.
-
If applicable, serum-starve the cells overnight.
-
Treat the cells with the desired stimulant (e.g., 100 µM H₂O₂) or vehicle for the appropriate time (e.g., 5-10 minutes).
-
Add this compound to the cell culture medium to a final concentration of 1-5 mM.
-
Incubate the cells with this compound for 1-2 hours at 37 °C.
-
Remove the medium and wash the cells three times with cold PBS.
-
Harvest the cells by scraping or trypsinization for downstream processing.
Click Chemistry for Biotin Tagging of this compound Labeled Proteins
This protocol details the copper-catalyzed click chemistry reaction to attach an azide-biotin tag to the alkyne handle of this compound.
Materials:
-
This compound labeled cell lysate (1-2 mg/mL total protein)
-
Azide-biotin stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)
Procedure:
-
To the cell lysate, add the following reagents in order, vortexing briefly after each addition:
-
Azide-biotin to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation, protected from light.
-
Proceed with protein precipitation (e.g., with acetone or methanol/chloroform) to remove excess reagents.
Enrichment and Mass Spectrometry Analysis of Biotinylated Proteins
This protocol outlines the enrichment of biotin-tagged proteins using streptavidin affinity chromatography followed by identification using mass spectrometry.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, urea, and PBS)
-
Elution buffer (e.g., containing biotin or using on-bead digestion)
-
Trypsin, sequencing grade
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Resuspend the precipitated biotinylated protein in a lysis buffer containing SDS.
-
Incubate the protein solution with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads or perform on-bead digestion with trypsin.
-
For on-bead digestion, wash the beads with ammonium bicarbonate buffer, add trypsin, and incubate overnight at 37 °C.
-
Collect the tryptic peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify sulfenylated peptides by searching the MS/MS data against a protein database, including the mass modification corresponding to the this compound adduct.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound for sulfenome profiling.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with DYn-2 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein S-sulfenylation is a reversible post-translational modification of cysteine residues that plays a crucial role in redox signaling and cellular regulation. The chemical probe DYn-2 is a powerful tool for the detection and identification of sulfenylated proteins in living cells. This compound is a cell-permeable, dimedone-based probe that specifically reacts with sulfenic acids. The alkyne handle on this compound allows for the subsequent attachment of biotin (B1667282) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This enables the enrichment and identification of sulfenylated proteins using streptavidin-based affinity purification followed by mass spectrometry or visualization via Western blot.[1][2][3]
These application notes provide a detailed protocol for the labeling of proteins with this compound in cell culture, including methods for inducing oxidative stress, cell lysis, click chemistry, and downstream analysis.
Signaling Pathway: EGFR Activation and Protein Sulfenylation
Epidermal Growth Factor Receptor (EGFR) signaling is a key pathway in cell proliferation and survival. Upon ligand binding, EGFR activates NADPH oxidase (Nox), leading to the production of hydrogen peroxide (H₂O₂). H₂O₂ then acts as a second messenger, inducing the sulfenylation of target proteins, including EGFR itself at Cys797, which enhances its kinase activity.[1][4][5] This redox regulation is a critical component of EGFR signaling. This compound can be used to study this and other signaling pathways involving protein sulfenylation.
Caption: EGFR signaling pathway leading to protein sulfenylation.
Experimental Workflow
The overall workflow for labeling, enriching, and identifying sulfenylated proteins using this compound is depicted below.
Caption: Experimental workflow for this compound protein labeling.
Quantitative Data Summary
Successful labeling with this compound is dependent on the concentrations of the probe and the oxidative stimulus, as well as the duration of treatment. The following tables provide a summary of empirically determined optimal conditions.
Table 1: Optimization of H₂O₂ and this compound Concentrations
| Parameter | Concentration Range | Optimal Concentration | Reference |
| H₂O₂ (for 1 hour) | 0.5 - 20 mM | 2 - 10 mM | [2][6] |
| This compound (for 1 hour) | 0.5 - 10 mM | 500 µM | [2] |
Table 2: Time-Course of H₂O₂-Induced Sulfenylation
| H₂O₂ Concentration | Time Points | Observation | Reference |
| 1 mM | 15, 30, 60, 120 min | Minimal increase in sulfenylation | [2][6] |
| 20 mM | 15, 30, 60, 120 min | Signal breakthrough after 30 min | [2][6] |
Experimental Protocols
Protocol 1: In-Cell Protein Labeling with this compound
This protocol describes the labeling of sulfenylated proteins in cultured cells using this compound.
Materials:
-
Cultured cells (e.g., A431, HeLa, or Arabidopsis cell suspension)
-
Complete cell culture medium
-
This compound probe
-
Hydrogen peroxide (H₂O₂) or Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells by adding this compound to the culture medium to a final concentration of 500 µM. Incubate for the desired period (e.g., 30 minutes to 1 hour).[2]
-
Induce oxidative stress by adding H₂O₂ to the medium (e.g., final concentration of 2-10 mM) or by stimulating with a growth factor like EGF.[2][6]
-
Incubate for the desired time (e.g., 15-120 minutes). A time-course experiment is recommended to determine the optimal duration.[2][6]
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells three times with ice-cold PBS to remove excess this compound and H₂O₂.[2]
-
Proceed immediately to cell lysis (Protocol 2).
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Resuspend the washed cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry for Biotinylation
This protocol describes the biotinylation of this compound-labeled proteins.
Materials:
-
Protein extract from Protocol 2
-
Biotin-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (copper chelating ligand)
Procedure:
-
In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein) with the click chemistry reagents. The final concentrations should be approximately:
-
Biotin-azide: 100 µM
-
TCEP or Sodium Ascorbate: 1 mM
-
THPTA or TBTA: 100 µM
-
CuSO₄: 50 µM
-
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
The biotinylated protein sample is now ready for downstream analysis.
Protocol 4: Western Blot Analysis
Materials:
-
Biotinylated protein sample from Protocol 3
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.[7][8][9][10][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using a suitable imaging system.
Protocol 5: Sample Preparation for Mass Spectrometry
Materials:
-
Biotinylated protein sample from Protocol 3
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Reduce and alkylate the protein sample by adding DTT (to a final concentration of 10 mM) and incubating for 30 minutes at 56°C, followed by the addition of IAA (to a final concentration of 20 mM) and incubation for 30 minutes at room temperature in the dark.
-
Digest the proteins with trypsin overnight at 37°C.
-
Enrich the biotinylated peptides by incubating the digest with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of high-salt and low-salt wash buffers to remove non-specifically bound peptides.
-
Elute the bound peptides from the beads.
-
The eluted peptides are then desalted and analyzed by LC-MS/MS for protein identification.[12][13][14][15][16]
Conclusion
The this compound probe provides a robust and specific method for the in-cell labeling and subsequent identification of sulfenylated proteins. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully employ this powerful technique to investigate the role of protein sulfenylation in various biological processes and signaling pathways. Optimization of specific conditions, such as probe and stimulus concentrations and incubation times, may be necessary for different cell types and experimental systems.
References
- 1. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. novopro.cn [novopro.cn]
- 8. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry with DYn-2 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing click chemistry with proteins labeled with DYn-2, a chemical probe designed for the detection and identification of sulfenic acid modifications. This technology is a powerful tool for researchers in various fields, including cell signaling, redox biology, and drug discovery, enabling the specific capture and analysis of proteins transiently oxidized at cysteine residues.
Introduction to this compound and Click Chemistry
This compound: A Chemoselective Probe for Sulfenome Profiling
This compound is a cell-permeable chemical probe specifically designed to label proteins containing sulfenic acid (-SOH), a reversible oxidative post-translational modification of cysteine residues.[1] This modification plays a crucial role in redox signaling and is often transient, making it challenging to detect. This compound features two key functional components:
-
A dimedone-based scaffold: This moiety selectively reacts with the sulfenic acid group on proteins, forming a stable covalent bond.[2]
-
A terminal alkyne handle: This functional group serves as a bioorthogonal handle for subsequent ligation reactions via click chemistry.[1]
The smaller size of the this compound probe, compared to earlier dimedone-based probes, enhances its permeability and sensitivity in living cells.[2]
Click Chemistry: A Robust Bioconjugation Strategy
Click chemistry refers to a class of reactions that are rapid, specific, high-yielding, and biocompatible.[3][4] The most common type of click chemistry employed with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the alkyne handle of this compound is covalently linked to a molecule containing an azide (B81097) group, forming a stable triazole linkage.[1][3] This allows for the attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging.
Applications in Research and Drug Development
The ability to profile the "sulfenome"—the entire set of sulfenylated proteins in a cell or organism—provides valuable insights into cellular processes and disease states.
Key Applications:
-
Identification of Novel Drug Targets: Cysteine sulfenylation is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Identifying proteins that are differentially sulfenylated in diseased versus healthy states can reveal novel therapeutic targets.[5][6][7]
-
Understanding Drug Mechanism of Action: Profiling changes in the sulfenome upon drug treatment can help elucidate a compound's mechanism of action and identify off-target effects.[6]
-
Biomarker Discovery: Alterations in protein sulfenylation patterns can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.
-
Investigating Redox Signaling Pathways: this compound enables the study of the dynamic role of sulfenic acid modifications in regulating signaling pathways involved in cell growth, differentiation, and apoptosis.[5]
Experimental Workflows
A typical experimental workflow for sulfenome profiling using this compound and click chemistry involves several key stages, from cell treatment and protein labeling to mass spectrometry analysis.
Figure 1. General experimental workflow for sulfenome profiling.
Experimental Protocols
In Vitro Labeling of Purified Proteins with this compound
This protocol describes the labeling of a purified protein known to undergo sulfenic acid modification.
Materials:
-
Purified protein of interest
-
This compound probe (stock solution in DMSO)
-
Hydrogen peroxide (H2O2)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., N-acetyl cysteine)
Procedure:
-
Prepare the protein solution in the reaction buffer to a final concentration of 1-10 µM.
-
Induce sulfenic acid formation by adding a controlled amount of H2O2 (e.g., 1-5 molar equivalents) and incubate for 15-30 minutes at room temperature.
-
Add this compound probe to a final concentration of 100-500 µM.
-
Incubate the reaction for 1-2 hours at room temperature.
-
(Optional) Quench any unreacted this compound with a quenching solution.
-
Proceed to the click chemistry reaction or analyze the labeling by SDS-PAGE and Western blot.
Labeling of Proteins in Cell Lysate with this compound
This protocol is suitable for profiling the sulfenome of a cell population.
Materials:
-
Cultured cells
-
This compound probe
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Reagents for protein concentration determination (e.g., BCA assay)
Procedure:
-
Treat cultured cells with a stimulus to induce oxidative stress (e.g., growth factors, H2O2). A control group without treatment should be included.
-
Lyse the cells in a lysis buffer containing 1 mM this compound.
-
Incubate the lysate for 30-60 minutes at 4°C with gentle rotation.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
The lysate is now ready for the click chemistry reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the attachment of a biotin tag to this compound labeled proteins.
Materials:
-
This compound labeled protein sample (from in vitro or cell lysate labeling)
-
Azide-PEG-Biotin (stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)
-
Sodium ascorbate (B8700270) (freshly prepared stock solution in water)
Procedure:
-
To your protein sample (e.g., 1 mg of protein in 500 µL), add the following reagents in order, vortexing gently after each addition:
-
Azide-PEG-Biotin to a final concentration of 100 µM.
-
THPTA to a final concentration of 1 mM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The biotinylated proteins are now ready for enrichment.
Enrichment of Biotinylated Proteins
Materials:
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Equilibrate the streptavidin-agarose beads with lysis buffer.
-
Add the equilibrated beads to the biotinylated protein sample and incubate for 1-2 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
The eluted proteins can be analyzed by SDS-PAGE, Western blot, or prepared for mass spectrometry.
Quantitative Data and Performance
The efficiency of this compound labeling and subsequent click chemistry is crucial for accurate sulfenome profiling. While specific quantitative data for this compound labeling efficiency is not extensively published, the following table provides representative data based on similar dimedone-based probes and typical click chemistry reaction yields.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| This compound Labeling Specificity | High for sulfenic acids | Competitive Assays, Mass Spectrometry | This compound shows minimal cross-reactivity with other cysteine modifications like thiols or disulfides.[2] |
| In Vitro Labeling Efficiency | 50-80% | SDS-PAGE band shift, Mass Spectrometry | Efficiency can be influenced by protein structure, accessibility of the sulfenic acid, and reaction conditions. |
| In-Cell Labeling Efficiency | Variable | Western Blot, Mass Spectrometry | Dependent on cell type, probe permeability, and the level of oxidative stress.[1] |
| CuAAC Reaction Yield | >90% | Fluorescence quantification, Mass Spectrometry | Click chemistry is generally a highly efficient and reliable reaction.[3] |
| Enrichment Efficiency | 80-95% | Western Blot, Isotope Labeling Mass Spectrometry | Dependent on the quality of streptavidin beads and the stringency of wash steps. |
Downstream Analysis: Mass Spectrometry
Mass spectrometry is the primary method for identifying and quantifying the proteins captured using the this compound probe.
Figure 2. Mass spectrometry workflow for identified this compound labeled proteins.[8]
A typical bottom-up proteomics approach is employed, where enriched proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra are searched against a protein database to identify the corresponding proteins. Quantitative proteomics strategies, such as label-free quantification or isotopic labeling, can be used to compare the abundance of sulfenylated proteins between different experimental conditions.[9][10]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low labeling efficiency | Insufficient oxidative stress | Optimize the concentration and duration of the stress-inducing agent. |
| Poor probe permeability | Increase incubation time with this compound or use a higher probe concentration. | |
| Inactive this compound probe | Ensure proper storage of the probe (desiccated, -20°C). | |
| High background in Western blot | Non-specific binding to beads | Increase the stringency of the wash steps during enrichment. |
| Endogenous biotinylated proteins | Perform a pre-clearing step with streptavidin beads before the click reaction. | |
| Low yield of enriched proteins | Inefficient click reaction | Ensure all CuAAC components are fresh, especially sodium ascorbate. Optimize reaction time. |
| Inefficient protein elution | Increase the temperature and duration of the elution step. |
Conclusion
The combination of this compound labeling and click chemistry provides a robust and specific method for the global analysis of protein sulfenylation. These application notes and protocols offer a framework for researchers to successfully implement this powerful technique to gain novel insights into redox biology and to accelerate the discovery and development of new therapeutics.
References
- 1. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Mining the thiol proteome for sulfenic acid modifications reveals new targets for oxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. The Challenges In Small Molecule Drug Development – Part 2: Target Identification - Tempo Bioscience [tempobioscience.com]
- 8. タンパク質の質量分析のためのワークフロー | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Protein Dynamics in Solution by Quantitative Crosslinking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for DYn-2 Treatment of Arabidopsis Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DYn-2, a dimedone-based chemical probe, for the in vivo trapping and identification of sulfenylated proteins in Arabidopsis thaliana cell suspension cultures.
Introduction
This compound is a valuable tool for studying cysteine sulfenic acid formation, a reversible oxidative post-translational modification that plays a crucial role in redox signaling in plants. This probe readily penetrates plant cells and efficiently traps sulfenic acids, allowing for their subsequent detection and identification.[1][2] The protocols outlined below are based on established methods for the successful application of this compound in Arabidopsis cell cultures to investigate the sulfenome under conditions of oxidative stress.[1]
Data Presentation
The following table summarizes the quantitative data from experiments optimizing this compound concentration and hydrogen peroxide (H₂O₂) treatment for the detection of sulfenylated proteins in Arabidopsis cell cultures.
| Parameter Searched | Treatment Conditions | This compound Concentration | Observation | Reference |
| This compound Concentration Optimization | Arabidopsis cell cultures treated with 20 mM H₂O₂ for 1 hour. | 0, 0.5, 1, 2.5, 5, or 10 mM | Increasing signal of sulfenylated proteins with increasing this compound concentration. | [1] |
| Time-Dependent Sulfenylation | Arabidopsis cell cultures treated with 1 mM or 20 mM H₂O₂ for 15, 30, 60, and 120 minutes. | 500 µM | Time-dependent increase in protein sulfenylation observed. | [1] |
| Dose-Dependent Sulfenylation | Arabidopsis cell cultures treated with 0, 0.5, 1, 2, 5, 10, or 20 mM H₂O₂ for 1 hour. | 500 µM | Dose-dependent increase in protein sulfenylation with increasing H₂O₂ concentration. | [1] |
| Competition with Genetic Probe | YAP1C overexpressing Arabidopsis cell cultures treated with 0 or 20 mM H₂O₂ for 1 hour. | 1 mM | This compound reduced the formation of YAP1C complexes, indicating it competes for sulfenic acid sites. | [1] |
Experimental Protocols
Maintenance of Arabidopsis thaliana Cell Suspension Cultures
A stable and healthy cell suspension culture is crucial for reproducible results.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Callus-Inducing Medium (CIM)
-
Liquid cell suspension medium (e.g., Murashige and Skoog (MS) medium with appropriate hormones)[3]
-
Sterile flasks
-
Orbital shaker
Protocol:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using a suitable method, such as a 1-minute wash with 70% ethanol (B145695) followed by a 10-minute incubation in a 10% (v/v) commercial bleach solution with a drop of Tween-20. Rinse the seeds multiple times with sterile distilled water.[4]
-
Callus Induction: Place sterilized seeds on solid CIM and incubate in the dark to induce callus formation.[5]
-
Establishment of Suspension Culture: Transfer the friable callus to a flask containing liquid cell suspension medium.
-
Maintenance: Maintain the cell cultures on an orbital shaker at approximately 130 rpm in a controlled environment (e.g., 27°C, in the dark).[3] Subculture the cells every 7 days by transferring an aliquot of the culture to a fresh medium.
In Vivo Labeling of Sulfenylated Proteins with this compound
This protocol details the treatment of Arabidopsis cell suspension cultures with this compound to label sulfenylated proteins.
Materials:
-
Healthy, mid-log phase Arabidopsis suspension cell culture
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Sterile flasks
-
Catalase-supplemented extraction buffer
-
Liquid nitrogen
Protocol:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Cell Culture Treatment:
-
For dose-dependent studies , treat 50-ml cell cultures with varying concentrations of H₂O₂ (e.g., 0, 1, 20 mM) in the presence of 500 µM this compound for a fixed time (e.g., 1 hour).[1]
-
For time-dependent studies , treat 50-ml cell cultures with a fixed concentration of H₂O₂ (e.g., 1 mM or 20 mM) in the presence of 500 µM this compound and harvest at different time points (e.g., 15, 30, 60, 120 min).[1]
-
-
Harvesting: After treatment, harvest 10 ml of the cell culture at the indicated time points.
-
Protein Extraction: Immediately quench the reaction and lyse the cells. It is important to use a catalase-supplemented extraction buffer to prevent de novo sulfenylation during the extraction process.[1] Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until further processing.
Detection of this compound Labeled Proteins
Following labeling, the this compound tagged proteins can be detected via a click reaction followed by Western blotting.
Materials:
-
Protein extract from this compound treated cells
-
Biotin-azide
-
Click chemistry reagents (e.g., copper (II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and a copper ligand like TBTA)
-
Streptavidin-HRP conjugate
-
Western blotting equipment and reagents
Protocol:
-
Click Reaction: Perform a click reaction to attach a reporter molecule, such as biotin-azide, to the alkyne group of the this compound probe that is now attached to the sulfenylated proteins.
-
SDS-PAGE and Western Blotting:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated (and therefore sulfenylated) proteins.
-
Visualize the signal using an appropriate chemiluminescent substrate.[1]
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: this compound trapping of sulfenic acids.
References
- 1. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Based Identification of Arabidopsis Sulfenomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plant.rtc.riken.jp [plant.rtc.riken.jp]
- 4. benchchem.com [benchchem.com]
- 5. Arabidopsis cell culture for comparable physiological and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Proteomics Using DYn-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DYn-2, a cell-permeable, dimedone-based chemical probe, for the selective enrichment and identification of S-sulfenylated proteins by mass spectrometry. S-sulfenylation is a reversible post-translational modification of cysteine residues that plays a critical role in redox signaling and cellular regulation. The following protocols and data provide a framework for investigating the "sulfenome" in response to various stimuli, offering insights into drug mechanisms of action and cellular signaling pathways.
Introduction to this compound-based Proteomics
This compound is a powerful tool for capturing the transient S-sulfenic acid modification on proteins.[1][2] The workflow involves the in situ labeling of sulfenylated proteins in live cells with this compound, which contains an alkyne handle. This is followed by a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag. The biotinylated proteins are then enriched using streptavidin affinity chromatography, digested into peptides, and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This methodology allows for the global and site-specific analysis of protein S-sulfenylation, providing valuable information on the redox state of the proteome under various conditions.[3][4]
Key Applications
-
Drug Development: Elucidate the mechanism of action of drugs that induce or are affected by oxidative stress by identifying their impact on protein sulfenylation.
-
Biomarker Discovery: Identify novel biomarkers of oxidative stress-related diseases by profiling changes in the sulfenome.
-
Cellular Signaling: Investigate the role of redox signaling in various cellular processes by mapping S-sulfenylation sites on key signaling proteins.[3]
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating protein S-sulfenylation in human cells upon stimulation with hydrogen peroxide (H₂O₂) or epidermal growth factor (EGF).[3] This data highlights the site-selective nature of S-sulfenylation and its role in specific signaling pathways.
Table 1: Quantification of S-Sulfenylated Peptides in RKO Cells Treated with H₂O₂
| Protein | Gene | Peptide Sequence | Fold Change (H₂O₂/Control) |
| Peroxiredoxin-1 | PRDX1 | VCPAGWKPGSC TIKNP | 8.5 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | TGVNHEC ADDILARC | 5.2 |
| Protein disulfide-isomerase | P4HB | YC PAGWAPEDLK | 3.8 |
| 14-3-3 protein zeta/delta | YWHAZ | EMQPTHPIRLGLALNFSVFYYEIQNAPEQAC LLY | 2.1 |
| Sirtuin-6 | SIRT6 | AC LDFRTLK | 4.6 |
| Hypoxia-inducible factor 1-alpha | HIF1A | ELRSC LTSGL | 3.9 |
Data adapted from a chemoproteomic study on S-sulfenylation.[3] The table shows the fold change in S-sulfenylation of specific cysteine residues (bolded C) in response to H₂O₂ treatment.
Table 2: Quantification of S-Sulfenylated Peptides in A431 Cells Treated with EGF
| Protein | Gene | Peptide Sequence | Fold Change (EGF/Control) |
| Epidermal growth factor receptor | EGFR | TC VLRGPK | 7.2 |
| Annexin A2 | ANXA2 | GC PERPSVTF | 4.1 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | IC GALLQDSK | 2.9 |
| Ras-related C3 botulinum toxin substrate 1 | RAC1 | VFDNC SANVM | 3.5 |
Data adapted from a study on EGF-mediated protein sulfenylation.[5] The table illustrates the fold change in S-sulfenylation of specific cysteine residues (bolded C) following EGF stimulation.
Experimental Protocols
The following are detailed protocols for the key experiments involved in this compound-based proteomics.
Protocol 1: In Situ Labeling of S-Sulfenylated Proteins in Mammalian Cells
This protocol describes the labeling of S-sulfenylated proteins with this compound in cultured mammalian cells.[3]
Materials:
-
Cultured mammalian cells (e.g., RKO or A431 cells)
-
Cell culture medium
-
This compound (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Stimulant (e.g., H₂O₂, EGF) or vehicle control
Procedure:
-
Culture cells to the desired confluency.
-
For quantitative analysis, serum-starve the cells overnight if required for the specific signaling pathway being investigated.[3]
-
Treat the cells with the desired stimulant (e.g., 500 µM H₂O₂ for 5 minutes for RKO cells, or 100 ng/mL EGF for 10 minutes for A431 cells) or vehicle control.[3]
-
Immediately following stimulation, add this compound to the culture medium to a final concentration of 500 µM.
-
Incubate the cells with this compound for 2 hours at 37°C with gentle rotation.[3]
-
After incubation, collect the cells and wash them three times with cold PBS to remove excess probe.[3]
-
Proceed immediately to cell lysis and biotinylation (Protocol 2).
Protocol 2: Cell Lysis and Biotinylation via Click Chemistry
This protocol details the lysis of this compound labeled cells and the subsequent biotinylation of the alkyne-tagged proteins using a click reaction.[3]
Materials:
-
This compound labeled cell pellet (from Protocol 1)
-
HEPES lysis buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Catalase (200 units/mL)
-
Biotin-azide with a photocleavable linker (10 mM stock in DMSO)
-
Sodium ascorbate (B8700270) (1 M stock in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO/t-butanol 1:4)
-
Copper(II) sulfate (B86663) (CuSO₄) (100 mM stock in water)
-
Chloroform/Methanol
Procedure:
-
Lyse the cell pellet in HEPES lysis buffer containing 200 units/mL catalase on ice.[3]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
In a final volume of 1 mL, combine 1 mg of protein lysate with the following click chemistry reagents in the specified order:
-
100 µM Biotin-azide with a photocleavable linker
-
1 mM Sodium ascorbate
-
100 µM TBTA
-
1 mM CuSO₄[3]
-
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with rotation.[3]
-
Precipitate the proteins using a chloroform/methanol extraction method to remove excess reagents.[3]
-
Resuspend the protein pellet in a buffer suitable for streptavidin pulldown (e.g., PBS with 1% SDS).
Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins and their preparation for LC-MS/MS analysis.
Materials:
-
Resuspended biotinylated protein pellet (from Protocol 2)
-
Streptavidin agarose (B213101) beads
-
Wash Buffer 1 (8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 2 (1 M NaCl in PBS)
-
Wash Buffer 3 (PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
Procedure:
-
Incubate the resuspended protein sample with streptavidin agarose beads for 2 hours at room temperature with rotation.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.
-
For on-bead digestion, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating at room temperature in the dark for 30 minutes.
-
Digest the proteins overnight at 37°C with trypsin (1:50 enzyme-to-protein ratio).
-
Elute the peptides from the beads.
-
If a photocleavable linker was used, release the this compound-tagged peptides by UV irradiation.[3]
-
Acidify the peptide solution with TFA to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
The purified peptides are now ready for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound based proteomics.
Signaling Pathway: Redox Regulation of HIF1A by SIRT6
Caption: Proposed model for redox regulation of HIF1A by SIRT6.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
Application of DYn-2 in the Investigation of H₂O₂-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that acts as a second messenger in a multitude of cellular signaling pathways.[1][2] Understanding the mechanisms by which H₂O₂ exerts its effects is crucial for elucidating normal physiological processes and the pathology of various diseases. DYn-2 has emerged as a versatile chemical tool for studying H₂O₂-mediated signaling through two distinct applications: as a probe for detecting protein sulfenylation and as an inhibitor of dynamin-2.
This document provides detailed application notes and protocols for utilizing this compound in both contexts, enabling researchers to investigate the intricate roles of H₂O₂ in cellular function.
Application 1: this compound as a Probe for Detecting H₂O₂-Mediated Protein Sulfenylation
Hydrogen peroxide can oxidize the cysteine residues of proteins to form sulfenic acid (-SOH), a reversible post-translational modification that can alter protein function and transmit signals.[3] The dimedone-based probe, this compound, serves as an effective tool for trapping and identifying these sulfenylated proteins in vivo.[3]
Signaling Pathway of H₂O₂-Mediated Sulfenylation and its Detection by this compound
Caption: H₂O₂-mediated protein sulfenylation and this compound trapping mechanism.
Quantitative Data: Dose- and Time-Dependent Sulfenylation Detected by this compound
The following tables summarize the dose- and time-dependent effects of H₂O₂ on protein sulfenylation in Arabidopsis cell cultures as detected by the this compound probe.[3]
Table 1: Dose-Dependent Protein Sulfenylation
| H₂O₂ Concentration (mM) | Duration | This compound Probe Concentration (µM) | Observed Sulfenylation Level |
| 0 | 1 hour | 500 | Basal |
| 0.5 | 1 hour | 500 | Increased |
| 1 | 1 hour | 500 | Further Increased |
| 2 | 1 hour | 500 | Strong Increase |
| 5 | 1 hour | 500 | Strong Increase |
| 10 | 1 hour | 500 | Very Strong Increase |
| 20 | 1 hour | 500 | Maximum Increase |
Table 2: Time-Dependent Protein Sulfenylation
| H₂O₂ Concentration (mM) | Duration (minutes) | This compound Probe Concentration (µM) | Observed Sulfenylation Level |
| 1 | 15 | 500 | Detectable |
| 1 | 30 | 500 | Increased |
| 1 | 60 | 500 | Strong Increase |
| 1 | 120 | 500 | Sustained High Level |
| 20 | 15 | 500 | Rapid, Strong Increase |
| 20 | 30 | 500 | Maximum Increase |
| 20 | 60 | 500 | Sustained Maximum Level |
| 20 | 120 | 500 | Sustained Maximum Level |
Experimental Protocol: In Vivo Trapping of Sulfenylated Proteins with this compound
This protocol is adapted from studies in Arabidopsis cell cultures.[3] Optimization may be required for other cell types.
Materials:
-
Cell culture of interest
-
This compound probe
-
Hydrogen peroxide (H₂O₂)
-
Cell lysis buffer
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, reducing agent)
-
Streptavidin-HRP conjugate for Western blotting or streptavidin beads for mass spectrometry
-
Standard Western blotting or mass spectrometry equipment
Workflow:
Caption: Workflow for detecting sulfenylated proteins using this compound.
Procedure:
-
Cell Treatment: Treat cell cultures with the desired concentrations of H₂O₂ (e.g., 0-20 mM) for the specified duration (e.g., 15-120 minutes) in the presence of 500 µM this compound probe.[3]
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.
-
Click Reaction: Perform a click chemistry reaction to attach a reporter molecule (e.g., biotin-azide) to the alkyne group of the this compound probe that is now covalently bound to sulfenylated proteins.
-
Downstream Analysis:
-
For Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to visualize the biotinylated (and thus sulfenylated) proteins.[3]
-
For Mass Spectrometry: Use streptavidin-coated beads to enrich the biotinylated proteins, followed by on-bead digestion and LC-MS/MS analysis to identify the specific sulfenylated proteins and cysteine sites.
-
Application 2: this compound as a Dynamin-2 Inhibitor in H₂O₂-Mediated Signaling
Dynamin-2 is a ubiquitously expressed GTPase essential for membrane fission events, most notably in endocytosis.[4][5] Emerging evidence suggests that dynamin-2 is also involved in cellular responses to oxidative stress.[6][7] this compound (also known as Dynole® 2-24) is a potent inhibitor of dynamin's GTPase activity and can be used to probe the role of dynamin-2 in H₂O₂-mediated processes such as apoptosis and ROS production.[4]
Signaling Pathway: Proposed Role of Dynamin-2 in H₂O₂-Induced Apoptosis
Caption: Proposed pathway of H₂O₂-induced apoptosis involving dynamin-2.
Quantitative Data: Effect of Dynamin Inhibition on H₂O₂-Induced Cellular Changes
The following table summarizes data on the effects of dynamin inhibition on H₂O₂-induced apoptosis and ROS production in neonatal mouse cardiomyocytes. While the primary inhibitor used in this specific study was Dynasore, this compound is a member of the related Dynole series and is expected to have similar effects on dynamin-dependent processes.[4][6][7]
Table 3: Effects of Dynamin Inhibition on H₂O₂-Stressed Cardiomyocytes
| Treatment | H₂O₂ Concentration | Apoptosis Rate | ROS Generation |
| Vehicle Control | 30 µM | 44.1% | Significantly Increased |
| Dynasore (1 µM) | 30 µM | Significantly Reduced | Significantly Reduced |
| Dynasore (3 µM) | 30 µM | Significantly Reduced | Significantly Reduced |
| Dynasore (10 µM) | 30 µM | Significantly Reduced | Significantly Reduced |
| Dynamin-2 Knockdown | 30 µM | 28.09% | Significantly Reduced |
Experimental Protocol: Investigating the Role of Dynamin-2 in H₂O₂-Mediated Apoptosis
This protocol provides a general framework for using this compound to study the involvement of dynamin-2 in H₂O₂-induced apoptosis.
Materials:
-
Cell line of interest (e.g., cardiomyocytes, HeLa)
-
This compound (Dynole® 2-24)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
-
ROS detection reagent (e.g., DCFDA)
-
Fluorescence microscope or plate reader
Workflow:
Caption: Workflow for studying the effect of this compound on H₂O₂-induced apoptosis.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-90% confluency for the experiment.
-
This compound Pre-incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock in serum-free medium to the desired working concentrations (e.g., 1-30 µM). Pre-incubate the cells with the this compound containing medium or a vehicle control (DMSO) for 30 minutes to 2 hours.[6][8]
-
H₂O₂ Treatment: Following pre-incubation, add H₂O₂ to the cell culture medium to the desired final concentration (e.g., 30 µM) and incubate for the desired time (e.g., 30 minutes).[6]
-
Apoptosis and ROS Analysis:
-
Apoptosis: Harvest the cells and stain with an Annexin V/Propidium Iodide kit according to the manufacturer's instructions. Analyze the percentage of apoptotic cells using a flow cytometer.[7]
-
ROS Production: Incubate the cells with a ROS-sensitive dye like DCFDA. Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify intracellular ROS levels.[7]
-
Conclusion
This compound is a powerful and dual-purpose tool for investigating H₂O₂-mediated signaling. As a chemical probe, it enables the detection and identification of proteins that are directly modified by H₂O₂ through sulfenylation. As a dynamin-2 inhibitor, it facilitates the exploration of the role of membrane trafficking and mitochondrial dynamics in the cellular response to oxidative stress. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their studies of redox signaling.
References
- 1. Quantitative biology of hydrogen peroxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Aspect of H2O2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Dynamin 2 as a Novel Pathway to Inhibit Cardiomyocyte Apoptosis Following Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Dyn-2 Western Blot Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dynamin-2 (Dyn-2) is a ubiquitously expressed GTPase that plays a critical role in various cellular processes, most notably in endocytosis, vesicle trafficking, and cytokinesis.[1][2][3] Its involvement in signal transduction pathways is also an area of active research, with studies suggesting it can function as a signal-transducing GTPase.[1][4] Accurate and reliable detection of this compound protein levels by Western blotting is crucial for understanding its function in both normal physiology and disease. These application notes provide a detailed, step-by-step guide for the successful detection of this compound using Western blot analysis.
Signaling Pathway Involving Dynamin-2
Dynamin-2 is a key regulator of clathrin-mediated endocytosis, a fundamental process for the internalization of receptors and their ligands. Upon ligand binding, receptor tyrosine kinases (RTKs) dimerize and autophosphorylate, initiating downstream signaling cascades. This compound is recruited to the neck of the forming clathrin-coated pit, where its GTPase activity is required for the scission of the vesicle from the plasma membrane. This process internalizes the activated receptor, which can then be trafficked to endosomes for further signaling or degradation. Emerging evidence also suggests that this compound can act as a signaling molecule itself, capable of activating the p53 transcription factor and inducing apoptosis in a GTP-dependent manner.[1][4]
Experimental Protocols
I. Sample Preparation
Proper sample preparation is critical for obtaining high-quality Western blot results. The goal is to efficiently extract proteins while preventing their degradation.
A. Cell Lysate Preparation (Adherent Cells)
-
Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[5]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5] Use approximately 1 mL of lysis buffer per 107 cells.[5]
-
Scrape the cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[5]
-
Agitate the lysate for 30 minutes at 4°C.[5]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-cooled tube.[5]
-
Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
-
Add an equal volume of 2X Laemmli sample buffer to the lysate.[5]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]
-
Store the prepared samples at -20°C or proceed directly to gel electrophoresis.
B. Tissue Lysate Preparation
-
Dissect the tissue of interest on ice as quickly as possible to minimize protein degradation.[7]
-
Snap freeze the tissue in liquid nitrogen.[7] Samples can be stored at -80°C for later use.
-
For a ~5 mg piece of tissue, add approximately 300 µL of ice-cold lysis buffer with protease and phosphatase inhibitors.[5]
-
Homogenize the tissue using an electric homogenizer on ice.[5]
-
Maintain constant agitation for 2 hours at 4°C.[5]
-
Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.[5]
-
Transfer the supernatant to a new, pre-cooled tube.
-
Proceed with protein concentration determination and sample preparation as described in steps 7-10 of the cell lysate protocol.
II. SDS-PAGE and Protein Transfer
A. Gel Electrophoresis
-
Load 20-40 µg of protein lysate per well of a 4-20% Tris-glycine polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and estimate the molecular weight of the target protein. Dynamin-2 has a predicted molecular weight of approximately 100 kDa.[8]
-
Run the gel in 1X Tris-glycine running buffer at 100-150V until the dye front reaches the bottom of the gel.[9]
B. Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. If using a PVDF membrane, pre-wet it in methanol (B129727) for 15-30 seconds.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).[10]
-
Perform the transfer. For wet transfer, a common condition is 100V for 1 hour or overnight at a lower voltage (e.g., 30V) at 4°C.[10]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[11][12] Destain with TBST before blocking.
III. Immunodetection
A. Blocking
-
Place the membrane in a container with blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[13] The choice between milk and BSA may need to be optimized for the specific primary antibody.[12]
-
Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.[14] This step is crucial to prevent non-specific binding of the antibodies to the membrane.[13]
B. Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Dilute the primary anti-Dynamin-2 antibody in the blocking buffer or a specialized antibody diluent. The optimal dilution should be determined empirically, but a starting point of 1:500 to 1:2000 is often recommended.[15][16]
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[17] Overnight incubation at 4°C often yields a stronger signal with lower background.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer. A common dilution is 1:2000 to 1:10000.[15]
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
C. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[17]
-
Incubate the membrane in the ECL substrate for 1-5 minutes.[12]
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.[11][18]
Experimental Workflow Diagram
Data Presentation
Table 1: Recommended Antibody Dilutions and Reagent Concentrations
| Reagent/Antibody | Recommended Starting Dilution/Concentration | Incubation Time | Temperature |
| Primary Anti-Dyn-2 Antibody | 1:500 - 1:2000[15][16] | 1-2 hours or Overnight | Room Temp or 4°C |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000[15] | 1 hour | Room Temperature |
| Blocking Buffer (Non-fat milk or BSA) | 5% (w/v) in TBST[13] | 1 hour or Overnight | Room Temp or 4°C |
| Protein Lysate Loading Amount | 20-40 µg per lane | N/A | N/A |
Table 2: Troubleshooting Common Western Blot Issues
| Issue | Potential Cause | Suggested Solution |
| No Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining.[11] | |
| Incorrect secondary antibody | Ensure the secondary antibody recognizes the primary antibody's host species. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different blocking buffer. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer.[5] | |
| Too much protein loaded | Reduce the amount of protein loaded per lane. |
References
- 1. Evidence That Dynamin-2 Functions as a Signal-Transducing Gtpase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamin-2 Function and Dysfunction Along the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dynamin-2 Function and Dysfunction Along the Secretory Pathway [frontiersin.org]
- 4. Evidence that dynamin-2 functions as a signal-transducing GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation for western blot | Abcam [abcam.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Dynamin 2 Polyclonal Antibody (PA1-661) [thermofisher.com]
- 9. addgene.org [addgene.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Western Blot Antibody Staining & Detection [novusbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. novusbio.com [novusbio.com]
- 16. novusbio.com [novusbio.com]
- 17. boneandcancer.org [boneandcancer.org]
- 18. blog.benchsci.com [blog.benchsci.com]
Application Notes and Protocols for DYn-2 Probe: Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of the DYn-2 probe, a chemical tool for the detection of protein S-sulfenylation, a reversible oxidative post-translational modification.
Introduction to this compound Probe
The this compound probe is a cell-permeable, dimedone-based chemical probe designed to selectively target and covalently label protein sulfenic acids (-SOH). This modification is a key event in redox signaling pathways, often initiated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). The alkyne functional group on the this compound probe allows for the subsequent attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization, enrichment, and identification of sulfenylated proteins, providing valuable insights into redox-regulated cellular processes.[1][2][3][4]
Physicochemical Properties and Solubility
A summary of the key physicochemical properties and solubility of the this compound probe is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Off-white to yellow solid |
| In Vitro Solubility | DMSO: ≥ 100 mg/mL (≥ 561.07 mM) |
| In Vivo Solubility | 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL |
Note: For in vitro experiments, it is highly recommended to use freshly opened, anhydrous DMSO for optimal solubility. The use of ultrasonic treatment can aid in the dissolution of the this compound probe in DMSO.
Stock Solution Preparation and Storage
Proper preparation and storage of the this compound probe stock solution are critical for maintaining its activity and ensuring reproducible experimental results.
Materials Required:
-
This compound probe powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for Preparing a 100 mM Stock Solution:
-
Equilibrate the vial of this compound probe powder to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 100 mM stock solution, add 5.61 µL of anhydrous DMSO for every 1 mg of this compound probe.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Storage Recommendations:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | ≥ 3 years |
| 4°C | ≥ 2 years | |
| In Solvent | -80°C | ≤ 6 months |
| -20°C | ≤ 1 month |
Important: Protect the this compound probe from light, especially when in solution.
Experimental Protocols
The following protocols provide a general framework for the detection of protein sulfenylation in cultured cells using the this compound probe. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
General Workflow for Protein Sulfenylation Detection
Protocol for In-Cell Labeling of Sulfenylated Proteins
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Treat cells with the desired stimulus (e.g., 100 µM H₂O₂ for 5-10 minutes) to induce protein sulfenylation. Include an untreated control.
-
-
This compound Probe Labeling:
-
Prepare a working solution of this compound by diluting the 100 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 500 µM to 5 mM.[5]
-
Remove the treatment medium from the cells and add the this compound working solution.
-
Incubate the cells for 1-2 hours at 37°C.[5]
-
-
Cell Lysis:
-
After incubation, wash the cells three times with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol for Click Chemistry Reaction
This protocol is for the biotinylation of this compound-labeled proteins for subsequent detection by western blot or enrichment for mass spectrometry.
-
Prepare Click Chemistry Reagents:
-
Azide-Biotin: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 200 mM stock solution in water. THPTA is a ligand that stabilizes Cu(I).
-
Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in water immediately before use. Sodium ascorbate reduces Cu(II) to the catalytic Cu(I) state.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, add 1-2 mg/mL of the protein lysate.
-
Add the azide-biotin to a final concentration of 100 µM.
-
Prepare the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Add this complex to the reaction to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation and Resuspension:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 20 minutes.
-
Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold acetone.
-
Air-dry the pellet and resuspend it in a suitable buffer (e.g., 1x SDS-PAGE loading buffer for western blot analysis).
-
Signaling Pathway Context: Nox-Mediated Protein Sulfenylation
The this compound probe is a valuable tool for studying signaling pathways involving NADPH oxidases (Nox). Nox enzymes produce ROS, which can then act as signaling molecules to induce protein sulfenylation on specific cysteine residues of target proteins, thereby modulating their function.[3][6][7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal on western blot | Inefficient cell lysis or low protein concentration. | Ensure complete cell lysis and use a sufficient amount of protein (1-2 mg/mL) for the click reaction. |
| Inefficient this compound labeling. | Optimize this compound concentration and incubation time. Ensure the probe is not degraded. | |
| Inefficient click chemistry reaction. | Use freshly prepared sodium ascorbate. Ensure the correct concentrations of all click chemistry reagents. | |
| High background on western blot | Insufficient washing after labeling or precipitation. | Increase the number and duration of wash steps. |
| Non-specific binding of streptavidin-HRP. | Use a suitable blocking buffer (e.g., 5% BSA in TBST) and optimize the concentration of the streptavidin-HRP conjugate. Pre-clearing lysates of endogenous biotin may help.[8] | |
| This compound probe does not dissolve | Poor quality or hydrated DMSO. | Use fresh, anhydrous DMSO. |
| Insufficient mixing. | Vortex thoroughly and use an ultrasonic bath if necessary. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PROTEOMIC METHODS TO EVALUATE NOX-MEDIATED REDOX SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Nox-Mediated Oxidation in the Regulation of Cytoskeletal Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging of Protein Sulfenylation with DYn-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (R-SOH), is a critical post-translational modification involved in redox signaling and the regulation of diverse cellular processes.[1][2] The transient and reactive nature of sulfenic acids makes their detection in living cells challenging.[3] DYn-2 is a cell-permeable, dimedone-based chemical probe designed to specifically and covalently trap sulfenylated proteins in their native cellular environment.[4][5] Its alkyne handle allows for subsequent bioorthogonal ligation via "click chemistry," enabling the visualization and identification of sulfenylated proteins through various downstream applications, including fluorescence microscopy, Western blotting, and mass spectrometry-based proteomics.[5][6]
These application notes provide a comprehensive guide for the use of this compound in live-cell imaging and proteomic analysis of protein sulfenylation.
Principle of this compound-Based Detection
The core of the this compound methodology lies in a two-step chemical process. First, the dimedone moiety of this compound selectively reacts with the electrophilic sulfenic acid, forming a stable thioether conjugate. This reaction is specific to sulfenic acids and does not react with other cysteine oxidation states.[6] Second, the alkyne group on the this compound probe is utilized for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[5] This allows for the attachment of a reporter molecule, such as a fluorescent dye for imaging or biotin (B1667282) for affinity purification and subsequent detection or identification.[6]
Quantitative Data Summary
The following tables provide a summary of empirically determined concentrations and incubation times for the successful application of this compound in various cell lines. Optimization may be required for different cell types and experimental conditions.
Table 1: Recommended Reagent Concentrations for Live-Cell Labeling
| Cell Type | Reagent | Concentration | Incubation Time | Reference |
| Human Colon Adenocarcinoma (RKO) | This compound | 5 mM | 2 hours | [1] |
| Hydrogen Peroxide (H₂O₂) | 500 µM | 5 minutes | [1] | |
| Human Epidermoid Carcinoma (A431) | This compound | Not specified | Not specified | |
| Epidermal Growth Factor (EGF) | 100 ng/mL | 10 minutes | [1] | |
| Arabidopsis thaliana cell culture | This compound | 500 µM | 1 hour | [7][8] |
| Hydrogen Peroxide (H₂O₂) | 0.5 - 20 mM | 15 - 120 minutes | [7][8] |
Table 2: Reagent Concentrations for "Click" Chemistry Reaction
| Component | Stock Concentration | Final Concentration |
| Azido-tagged biotin | Not specified | 100 µM |
| Sodium Ascorbate | Not specified | 1 mM |
| TBTA | Not specified | 100 µM |
| Copper (II) Sulfate (CuSO₄) | Not specified | 1 mM |
Experimental Protocols
Protocol 1: Live-Cell Labeling of Sulfenylated Proteins with this compound
This protocol describes the in situ labeling of sulfenylated proteins in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., RKO or A431)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), ice-cold
-
Inducing agent (e.g., H₂O₂ or EGF)
-
Catalase (optional, for quenching H₂O₂)
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): For experiments involving growth factor stimulation (e.g., EGF), rinse the cells with PBS and incubate in serum-free medium overnight.[1]
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. For example, a 250 mM stock can be prepared for dilution to a final working concentration of 5 mM.
-
Cell Labeling: a. Remove the culture medium. b. Add fresh, pre-warmed medium containing the desired final concentration of this compound (e.g., 5 mM for RKO cells).[1] The final DMSO concentration should be kept low (e.g., <2% v/v).[1] c. Incubate the cells at 37°C with 5% CO₂ for the desired time (e.g., 2 hours).[1]
-
Induction of Protein Sulfenylation: a. After the this compound incubation, add the inducing agent (e.g., 500 µM H₂O₂ or 100 ng/mL EGF) directly to the medium.[1] b. Incubate for the specified time (e.g., 5 minutes for H₂O₂ in RKO cells or 10 minutes for EGF in A431 cells).[1]
-
Cell Harvesting and Washing: a. Place the culture dish on ice and immediately aspirate the medium. b. Wash the cells three times with ice-cold PBS to remove excess probe and inducing agent.[1] c. Proceed immediately to cell lysis for downstream applications.
Protocol 2: Detection of this compound Labeled Proteins by Western Blot
This protocol outlines the "click" chemistry reaction to attach biotin to this compound labeled proteins, followed by enrichment and detection.
Materials:
-
This compound labeled cell pellet (from Protocol 1)
-
HEPES lysis buffer (supplemented with protease inhibitors and 200 units/mL catalase)[1]
-
Azido-tagged biotin with a cleavable linker
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper (II) Sulfate (CuSO₄)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the this compound labeled cell pellet in HEPES lysis buffer containing catalase to quench any residual H₂O₂.[1]
-
"Click" Chemistry Reaction: a. To the cell lysate (e.g., 1 mg/mL), add the following "click" chemistry reagents to the final concentrations specified in Table 2: azido-tagged biotin, sodium ascorbate, TBTA, and CuSO₄.[1] b. Incubate the reaction mixture for 2 hours at room temperature with rotation, protected from light.[1]
-
Protein Precipitation: Precipitate the proteins using a chloroform/methanol method to remove excess reagents.[1]
-
Streptavidin Pulldown: a. Resuspend the protein pellet in a suitable buffer. b. Add streptavidin-agarose beads and incubate to capture the biotinylated proteins. c. Wash the beads extensively to remove non-specifically bound proteins.[5]
-
Elution and Western Blotting: a. Elute the captured proteins from the beads. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane and then probe with a streptavidin-HRP conjugate. d. Detect the signal using a chemiluminescent substrate and an appropriate imaging system.[8]
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol details the preparation of this compound labeled proteins for identification by mass spectrometry.
Materials:
-
This compound labeled cell pellet (from Protocol 1)
-
Lysis buffer (compatible with mass spectrometry)
-
"Click" chemistry reagents (as in Protocol 2)
-
Trypsin
-
Streptavidin-agarose beads
-
Elution buffer
-
Reagents for peptide clean-up (e.g., C18 spin columns)
Procedure:
-
Cell Lysis and "Click" Chemistry: Follow steps 1 and 2 from Protocol 2.
-
Tryptic Digestion: Digest the biotinylated proteins into peptides using trypsin.[1]
-
Affinity Capture of Peptides: a. Incubate the peptide mixture with streptavidin-agarose beads to capture the biotinylated peptides.[1] b. Perform stringent washes to remove non-biotinylated peptides.
-
Peptide Elution: Elute the captured peptides from the beads. If a cleavable linker was used with the biotin tag, elution can be performed by cleaving the linker (e.g., photocleavage).[1]
-
Sample Clean-up: Desalt and concentrate the eluted peptides using C18 spin columns or equivalent.
-
LC-MS/MS Analysis: Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sulfenylated proteins and map the sites of modification.[1]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway illustrating H₂O₂-mediated protein sulfenylation.
Experimental Workflow
Caption: Experimental workflow for this compound based analysis of protein sulfenylation.
Concluding Remarks
This compound is a powerful and versatile tool for the study of protein S-sulfenylation in living cells. Its ability to trap this transient modification allows for a wide range of downstream applications, providing valuable insights into the role of redox signaling in health and disease. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their experimental systems. It is important to note that optimization of probe concentration, incubation times, and inducer concentrations may be necessary for specific cell types and experimental goals to achieve the best results.
References
- 1. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DYn-2 Labeling for Maximal Signal
Welcome to the technical support center for DYn-2, a chemoselective probe for the detection of protein sulfenylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve maximal signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable chemical probe designed to selectively label protein sulfenic acids (S-OH), a transient oxidative post-translational modification.[1] The probe contains a dimedone-based scaffold that specifically reacts with the sulfenic acid moiety.[1] this compound also possesses an alkyne handle, which allows for the subsequent attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] This two-step process enables the detection, visualization, and enrichment of sulfenylated proteins.
Q2: What are the key advantages of using this compound?
This compound offers several advantages for studying protein sulfenylation. It is a cell-permeable molecule, allowing for the labeling of proteins in living cells.[1] Compared to other dimedone-based probes like DAz-2, this compound has shown higher sensitivity in detecting sulfenylation. While newer probes with faster reaction kinetics exist, the more moderate reaction rate of this compound may offer greater selectivity towards more stable, and potentially more biologically significant, sulfenic acid modifications.[1]
Q3: What is the typical workflow for a this compound labeling experiment?
A typical this compound experiment involves several key steps: cell culture and treatment to induce oxidative stress, incubation with the this compound probe to label sulfenylated proteins, cell lysis, and a click chemistry reaction to attach a biotin tag. This is followed by downstream analysis such as western blotting or mass spectrometry.
Q4: How can I optimize the this compound labeling time for my specific experiment?
The optimal labeling time for maximal signal depends on several factors, including the cell type, the nature and intensity of the oxidative stimulus, and the specific proteins of interest. A time-course experiment is the most effective way to determine the ideal incubation time. It is recommended to start with a range of time points, for example, 15, 30, 60, and 120 minutes, to identify when the signal is at its peak without a significant increase in background.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound labeling experiments.
Problem 1: Weak or No Signal
| Possible Cause | Suggested Solution |
| Insufficient Protein Sulfenylation | - Increase the concentration or duration of the oxidative stimulus (e.g., H₂O₂).- Ensure your stimulus is effectively inducing sulfenic acid formation in your system. |
| Suboptimal this compound Concentration | - Perform a dose-response experiment with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 mM) to find the optimal concentration for your cell type and experimental conditions.[1] |
| Inadequate Incubation Time | - Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal labeling duration.[1] The kinetics of sulfenic acid formation and labeling can vary significantly between different proteins and cell types. |
| Inefficient Click Chemistry Reaction | - Ensure all click chemistry reagents are fresh and of high quality.- Optimize the concentrations of copper, ligand, and reducing agent.- Avoid buffers containing Tris, as it can interfere with the copper catalyst. Use non-coordinating buffers like HEPES or PBS. |
| Probe Instability or Degradation | - Store this compound properly, protected from light and moisture.- Prepare fresh solutions of this compound for each experiment. |
Problem 2: High Background Signal
| Possible Cause | Suggested Solution |
| Excess this compound Probe | - Reduce the concentration of this compound used for labeling.- Increase the number and duration of wash steps after labeling to remove any unbound probe. |
| Non-specific Binding of Detection Reagents | - Use a blocking buffer (e.g., BSA or non-fat milk) before antibody incubation in western blotting.- Ensure the secondary antibody is specific to the primary antibody. |
| Contamination during Sample Preparation | - Maintain a clean working environment and use filtered pipette tips.- Include a "no probe" control to assess the level of background from other sources. |
| Over-exposure during Imaging | - Reduce the exposure time when acquiring images of western blots or fluorescently labeled samples. |
Data Presentation
The following tables summarize quantitative data from a study on this compound labeling in Arabidopsis thaliana cell cultures, providing a reference for optimizing your own experiments.
Table 1: Effect of this compound Concentration on Signal Intensity
Cells were treated with 20 mM H₂O₂ for 1 hour in the presence of varying concentrations of this compound.
| This compound Concentration (mM) | Observed Signal Intensity (Arbitrary Units) |
| 0 | Baseline |
| 0.5 | + |
| 1.0 | ++ |
| 2.5 | +++ |
| 5.0 | ++++ |
| 10.0 | ++++ |
Table 2: Time-Course of this compound Labeling
Cells were treated with 20 mM H₂O₂ and 500 µM this compound for different durations.
| Incubation Time (minutes) | Observed Signal Intensity (Arbitrary Units) |
| 15 | + |
| 30 | ++ |
| 60 | +++ |
| 120 | +++ |
Experimental Protocols
Key Experiment: Optimization of this compound Labeling Time
This protocol outlines a typical experiment to determine the optimal incubation time for this compound labeling.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with your chosen oxidative stimulus (e.g., a specific concentration of H₂O₂) for a predetermined amount of time to induce protein sulfenylation.
2. This compound Labeling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the cell culture medium to achieve the desired final concentration (e.g., 500 µM).
-
Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
3. Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS to remove excess this compound.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
4. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
5. Click Chemistry Reaction:
-
To a fixed amount of protein lysate (e.g., 50 µg), add the click chemistry reaction cocktail. This typically includes a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄), a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1 hour at room temperature.
6. Sample Preparation for Analysis:
-
Precipitate the protein to remove unreacted reagents.
-
Resuspend the protein pellet in an appropriate sample buffer for downstream analysis (e.g., SDS-PAGE loading buffer for western blotting).
7. Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate to detect biotinylated proteins.
-
Visualize the signal using a chemiluminescent substrate.
8. Data Analysis:
-
Quantify the band intensities for each time point to determine which incubation time yields the maximal signal.
Visualizations
Caption: this compound labeling and detection workflow.
Caption: Troubleshooting logic for this compound labeling.
References
Technical Support Center: Troubleshooting DYn-2 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering high background issues in experiments involving Dynamin-2 (often abbreviated as Dyn-2). High background can obscure specific signals, leading to misinterpreted results. This resource offers structured solutions to common problems encountered in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in immunofluorescence experiments using Dynamin-2 antibodies?
High background in immunofluorescence (IF) can originate from several sources. The primary causes include non-specific antibody binding, insufficient blocking, problems with secondary antibodies, and autofluorescence of the cells or tissue. Proper optimization of antibody concentrations and blocking steps is crucial.
Q2: How can I reduce non-specific binding of my primary antibody against Dynamin-2 in a western blot?
To reduce non-specific binding in western blotting, consider optimizing the concentration of your primary antibody; a lower concentration may be sufficient. Additionally, ensure your blocking buffer is effective—common choices include 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. Increasing the duration and number of washes after primary antibody incubation can also significantly reduce background.
Q3: My negative control shows a strong signal. What could be the issue?
A strong signal in your negative control (e.g., cells not expressing the target, or incubation with secondary antibody alone) points to a problem with the secondary antibody or subsequent detection steps. The secondary antibody may be binding non-specifically to components in your sample. Consider cross-adsorbed secondary antibodies to minimize this.
Q4: Can the choice of membrane affect background in western blotting?
Yes, the choice of membrane can influence background levels. Polyvinylidene difluoride (PVDF) membranes generally offer a higher signal-to-noise ratio compared to nitrocellulose, but they must be pre-wetted with methanol (B129727) before use. Improper activation can lead to patchy background.
Troubleshooting Guides
High Background in Immunofluorescence (IF)
High background in IF can mask the specific localization of Dynamin-2. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Parameter to Adjust | Expected Outcome |
| Primary antibody concentration too high | Perform a titration of the primary antibody to find the optimal concentration that maximizes specific signal while minimizing background. | Antibody Dilution | Clearer signal with reduced non-specific staining. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA, 10% normal goat serum). | Blocking Time/Agent | Reduced non-specific antibody binding to the sample. |
| Secondary antibody non-specificity | Use a cross-adsorbed secondary antibody to minimize binding to off-target proteins. Also, titrate the secondary antibody. | Secondary Antibody Choice/Dilution | Lower background signal in negative controls. |
| Inadequate washing | Increase the number and/or duration of wash steps after antibody incubations using a buffer like PBS with 0.1% Tween-20. | Wash Steps | Removal of unbound and weakly bound antibodies. |
| Autofluorescence | Treat samples with a quenching agent like sodium borohydride (B1222165) or use a mounting medium with an anti-fade reagent containing a quencher. | Sample Treatment | Reduced background fluorescence from the cells/tissue itself. |
High Background in Western Blotting (WB)
A clean western blot is essential for accurate quantification of Dynamin-2. This guide helps troubleshoot common background issues.
| Potential Cause | Recommended Solution | Parameter to Adjust | Expected Outcome |
| Primary antibody concentration too high | Decrease the primary antibody concentration. Perform a dot blot to determine the optimal dilution. | Antibody Dilution | Reduced appearance of non-specific bands. |
| Ineffective blocking | Increase blocking time to at least 1 hour at room temperature. Test different blocking buffers (e.g., 5% non-fat milk vs. 5% BSA in TBST). | Blocking Buffer/Time | A cleaner membrane with less diffuse background. |
| Secondary antibody issues | Use a lower concentration of the secondary antibody. Ensure it is specific to the primary antibody's host species. | Secondary Antibody Dilution | Reduced background and non-specific bands. |
| Insufficient washing | Increase the volume, duration, and number of washes. Add a surfactant like Tween-20 to the wash buffer (e.g., 0.1% in TBS). | Wash Protocol | Better removal of unbound antibodies. |
| Contaminated buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers. Filter sterilize if necessary. | Buffer Preparation | Elimination of background caused by microbial growth. |
Experimental Protocols
Standard Immunofluorescence Protocol for Dynamin-2
-
Cell Culture and Fixation: Grow cells on sterile coverslips to the desired confluency. Wash briefly with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the Dynamin-2 primary antibody in the blocking buffer. Incubate the coverslips with the diluted antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBST for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash three times with PBST for 5 minutes each. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining and an anti-fade agent.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Visualizing Experimental Workflows and Pathways
To aid in troubleshooting, it is helpful to visualize the logical flow of an experiment and the cellular processes involved.
Caption: A typical immunofluorescence workflow highlighting key stages where issues like high background can arise.
Caption: A logical diagram illustrating the relationship between causes of high background and their respective solutions.
Caption: The role of Dynamin-2 in clathrin-mediated endocytosis, a key signaling pathway often studied with this protein.
How to reduce non-specific binding of DYn-2 probe.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the DYn-2 probe. Our aim is to help you overcome challenges with non-specific binding and achieve high-quality, specific signals in your experiments for detecting protein sulfenylation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is its mechanism of action?
A1: The this compound probe is a chemical tool designed to specifically detect protein sulfenylation, a post-translational modification of cysteine residues (Cys-SOH).[1] It is based on a dimedone scaffold, which selectively reacts with the sulfenic acid moiety.[1][2] The probe also contains an alkyne group that serves as a handle for subsequent detection.[1][3] This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," where a reporter molecule with an azide (B81097) group (like a fluorophore or biotin) is covalently attached to the probe-labeled protein.[1][3]
Q2: What are the primary causes of non-specific binding when using the this compound probe?
A2: Non-specific binding of the this compound probe and its subsequent detection reagents can stem from several factors:
-
Hydrophobic and Ionic Interactions: The chemical nature of the probe or the detection fluorophore can lead to non-specific binding to cellular components through hydrophobic or electrostatic interactions.[4][5]
-
Issues with Click Chemistry: The click chemistry reaction itself can be a source of background signal. This can be due to excess copper catalyst, non-specific binding of the fluorescent azide probe, or side reactions.[6][7]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on proteins and cellular structures is a common reason for high background.
-
Suboptimal Washing: Failure to thoroughly wash away unbound probe and detection reagents will result in a poor signal-to-noise ratio.[6]
-
Probe Concentration: Using a concentration of the this compound probe that is too high can lead to increased non-specific interactions.
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides solutions to common issues encountered during experiments with the this compound probe.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in all samples, including negative controls. | Non-specific binding of the fluorescent azide/alkyne probe. | 1. Decrease the concentration of the fluorescent azide/alkyne probe. 2. Increase the number and duration of washing steps after the click reaction.[6] 3. Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your buffers.[6] |
| Copper-mediated fluorescence. | 1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) at a 5-10 fold excess over the copper sulfate (B86663). 2. Perform a final wash with a copper chelator such as EDTA.[6] | |
| Hydrophobic interactions. | Add a low concentration of a non-ionic surfactant, like Tween 20 or Triton X-100 (typically 0.05% - 0.1%), to your washing buffers to disrupt hydrophobic interactions.[4][5] | |
| Non-specific labeling observed on gels or blots. | Side reactions of the alkyne group. | If working with protein samples, consider the possibility of thiol-alkyne side reactions. This can be minimized by ensuring thorough blocking of free thiols with an alkylating agent prior to probe incubation.[8] |
| Excess unbound probe after labeling. | After labeling with this compound and before click chemistry, ensure thorough washing of cells or lysates to remove any unbound probe. For lysates, consider a protein precipitation step (e.g., with acetone) to remove excess small molecules.[6] | |
| Inefficient blocking. | Optimize your blocking step. Use a high-quality blocking agent and ensure sufficient incubation time. See the table below for a comparison of common blocking agents. | |
| Signal observed in the absence of the this compound probe. | Non-specific binding of the detection reagent (e.g., streptavidin or antibody). | 1. Run a control where the this compound probe is omitted but the click chemistry and detection steps are performed. 2. If background is still present, the issue lies with the detection reagents. Optimize the concentration of the detection reagent and ensure proper blocking. |
Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer | Inexpensive and effective for reducing general protein-protein and protein-surface interactions.[4][5] | Use IgG-free BSA to avoid cross-reactivity with secondary antibodies. |
| Normal Serum (from the species of the secondary antibody) | 5-10% (v/v) in buffer | Highly effective at blocking non-specific binding of the secondary antibody. | Must be matched to the host species of the secondary antibody. |
| Non-fat Dry Milk | 1-5% (w/v) in buffer | Inexpensive and widely used. | Not recommended for detecting phosphoproteins due to high phosphoprotein content. |
| Fish Gelatin | 0.1-0.5% (w/v) in buffer | Can be a good alternative to BSA, especially to avoid cross-reactivity with mammalian-derived reagents. |
Detailed Experimental Protocol to Minimize Non-Specific Binding of this compound
This protocol provides a general framework. Optimal conditions, such as probe concentration and incubation times, should be determined empirically for your specific cell type and experimental setup.
-
Cell Preparation and Treatment:
-
Culture and treat your cells with the experimental stimulus to induce protein sulfenylation.
-
Include a negative control group that is not treated with the stimulus.
-
-
This compound Probe Labeling:
-
Wash the cells three times with culture medium.[3]
-
Incubate the cells with the this compound probe. A starting concentration of 500 µM can be used, but this should be optimized.[3] Incubate for a defined period (e.g., 30 minutes to 1 hour).[3]
-
Include a control group of cells that are not incubated with the this compound probe.
-
-
Cell Lysis and Protein Extraction:
-
Click Chemistry Reaction:
-
Perform the click reaction to attach a fluorescent reporter or biotin (B1667282) to the this compound probe. A typical reaction cocktail includes:
-
Biotin-azide or a fluorescent-azide
-
Copper(II) sulfate (CuSO₄)
-
A copper-chelating ligand (e.g., THPTA)
-
A reducing agent like sodium ascorbate (B8700270) (prepare fresh)
-
-
Incubate at room temperature, protected from light, for 1 hour.[6]
-
-
Removal of Excess Reagents:
-
For cell lysates, precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least one hour.[6]
-
Centrifuge to pellet the protein, and wash the pellet with ice-cold methanol (B129727) to remove residual click chemistry reagents.[6]
-
Resuspend the protein pellet in an appropriate buffer for downstream analysis.
-
-
Blocking and Detection (for imaging or blots):
-
Blocking: Incubate the sample (e.g., cells on a coverslip or a western blot membrane) with a suitable blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween 20) for at least 1 hour at room temperature.
-
Detection: Incubate with the detection reagent (e.g., fluorescently-labeled streptavidin or an antibody against the reporter tag) diluted in blocking buffer.
-
Washing: Wash extensively with a buffer containing a non-ionic detergent (e.g., PBS with 0.1% Tween 20). Perform at least three washes of 5-10 minutes each.
-
Visualizations
Caption: Workflow to minimize non-specific binding of the this compound probe.
Caption: Logic diagram for troubleshooting high background signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Why am I not seeing a signal with my DYn-2 probe?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the DYn-2 probe for the detection of protein sulfenylation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what does it detect?
The this compound probe is a chemical tool designed for the specific detection of protein sulfenylation, a reversible post-translational modification where a cysteine thiol group is oxidized to sulfenic acid (-SOH).[1][2][3] This modification can play a crucial role in cellular signaling and oxidative stress responses.[1]
Q2: How does the this compound probe work?
The this compound probe contains a dimedone group that selectively reacts with the sulfenic acid on proteins, forming a stable covalent bond.[2][3] The probe also possesses an alkyne handle, which allows for the subsequent attachment of a reporter molecule, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2][3] The tagged proteins can then be visualized by methods like western blotting or identified by mass spectrometry.[1][2]
Troubleshooting Guide: No Signal Detected with this compound Probe
Experiencing a lack of signal in your experiment can be frustrating. This guide outlines potential causes and solutions to help you troubleshoot your this compound probe experiment.
A lack of signal can arise from various factors throughout the experimental workflow. The following diagram illustrates a logical troubleshooting process to identify the potential source of the problem.
Caption: Troubleshooting workflow for no signal with this compound probe.
Potential Problem Areas and Solutions
| Potential Issue | Possible Cause | Recommended Solution |
| Probe Integrity | This compound probe has degraded due to improper storage (e.g., exposure to light, moisture, or frequent freeze-thaw cycles). | Store the this compound probe at -20°C or below, protected from light and moisture. Aliquot the probe upon receipt to minimize freeze-thaw cycles. |
| Experimental Conditions | Insufficient levels of protein sulfenylation in your samples. This could be due to low basal levels of oxidative stress in your cell type or ineffective stimulation. | Include a positive control by treating cells with an oxidizing agent like hydrogen peroxide (H₂O₂) to induce protein sulfenylation. A titration of H₂O₂ concentration (e.g., 0.5-20 mM) and treatment time (e.g., 15-120 minutes) may be necessary to optimize the signal.[2][3] |
| Suboptimal concentration of the this compound probe. | The optimal concentration of the this compound probe can vary depending on the cell type and experimental conditions. A typical starting concentration is 500 µM.[2][3] Consider performing a dose-response experiment with the probe to find the optimal concentration for your system. | |
| Click Reaction Efficiency | The copper(I)-catalyzed click reaction is inefficient. This can be caused by oxidized copper, incorrect reagent concentrations, or the presence of interfering substances. | Use freshly prepared reagents for the click reaction. Ensure the copper(I) catalyst is not oxidized (if starting with CuSO₄, a reducing agent like sodium ascorbate (B8700270) must be included). The presence of chelating agents (e.g., EDTA) in your buffers can inhibit the reaction and should be removed. |
| Detection | Issues with the downstream detection method, such as western blotting. This could include inefficient protein transfer, suboptimal antibody concentrations, or problems with the chemiluminescent substrate. | Confirm successful protein transfer to the membrane using a total protein stain like Ponceau S. Optimize the concentration of the streptavidin-HRP conjugate and ensure the use of a fresh, high-sensitivity chemiluminescent substrate. |
Experimental Protocol: Detection of Protein Sulfenylation using this compound Probe
This protocol is a general guideline and may require optimization for your specific cell type and experimental setup.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or reach the desired growth phase.
-
Treat cells with your experimental compound or induce oxidative stress with a positive control (e.g., H₂O₂). A common starting point is treatment with 1 mM H₂O₂ for 30 minutes.[3]
2. This compound Probe Labeling:
-
During the final 30-60 minutes of treatment, add the this compound probe to the cell culture medium to a final concentration of 500 µM.[2][3]
-
After incubation, wash the cells three times with PBS to remove excess probe.[3]
3. Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors. Avoid buffers with chelating agents like EDTA if you plan to proceed with a click reaction.
4. Click Reaction (Biotinylation):
-
To the protein lysate, add the following click reaction components in order:
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
-
Incubate the reaction for 1 hour at room temperature.
5. Protein Precipitation and Western Blotting:
-
Precipitate the protein to remove excess click chemistry reagents.
-
Resuspend the protein pellet in sample loading buffer, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated, sulfenylated proteins.
-
Visualize the signal using a chemiluminescent substrate.
The following diagram illustrates the mechanism of action of the this compound probe and the subsequent detection workflow.
Caption: this compound probe mechanism of action and detection workflow.
References
Cell permeability issues with DYn-2 probe.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the DYn-2 probe for the detection of protein sulfenylation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and how does it work?
The this compound probe is a cell-permeable chemical tool designed to detect protein sulfenylation (SOH), a reversible post-translational modification of cysteine residues. Its small size and dimedone-based structure allow it to readily cross cell membranes and react specifically with sulfenic acids within living cells. The probe contains an alkyne group that, after reacting with a sulfenylated protein, can be used for "click" chemistry. This allows for the attachment of a reporter molecule, such as biotin (B1667282) for affinity purification and western blotting, or a fluorescent azide (B81097) for imaging.[1][2]
Q2: My fluorescent signal is weak or absent. What are the possible causes and solutions?
A weak or non-existent signal is a common issue in fluorescence microscopy. Several factors related to the this compound probe and experimental setup can contribute to this problem.
-
Poor Cell Permeability: Although designed to be cell-permeable, various factors can hinder the uptake of the this compound probe.
-
Suboptimal Probe Concentration: The concentration of this compound may be too low for efficient labeling in your specific cell type.
-
Insufficient Incubation Time: The probe may not have had enough time to penetrate the cells and react with sulfenylated proteins.
-
Low Levels of Protein Sulfenylation: The basal level of protein sulfenylation in your cells under normal conditions might be very low.
-
Issues with "Click" Chemistry Reaction: The subsequent click chemistry step to attach the fluorescent reporter may be inefficient.
-
Photobleaching: Excessive exposure to excitation light can diminish the fluorescent signal.
Q3: I am observing high background fluorescence. How can I reduce it?
High background can obscure the specific signal from your labeled proteins. Here are some common causes and mitigation strategies:
-
Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and increased background.
-
Probe Aggregation: this compound, if not properly dissolved, can form aggregates that result in punctate, non-specific fluorescence.
-
Autofluorescence: Some cell types naturally exhibit fluorescence at certain wavelengths.
-
Incomplete Removal of Unreacted Probe: Residual, unreacted probe and fluorescent reporter can contribute to high background.
Q4: Is the this compound probe toxic to cells?
This compound is generally considered to have low cytotoxicity.[2] However, at high concentrations or with prolonged incubation times, it may have adverse effects on cell viability. It is always recommended to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Troubleshooting Guides
Issue 1: Poor Cell Permeability of this compound Probe
Symptoms:
-
Weak or no fluorescent signal in the cells.
-
Fluorescence is only observed at the cell periphery.
-
Inconsistent staining across the cell population.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Cell Type Variability | Different cell lines have varying membrane compositions and permeability. Optimize the probe concentration and incubation time for your specific cell type. Start with a concentration range of 100-500 µM and an incubation time of 30-60 minutes. |
| Probe Solubility and Aggregation | Ensure the this compound probe is fully dissolved in a suitable solvent like DMSO before diluting it in culture medium. Vortex thoroughly. Consider a brief sonication of the stock solution if you suspect aggregation. |
| Cell Health and Confluency | Use healthy, actively dividing cells. Overly confluent or stressed cells may exhibit altered membrane permeability. Aim for a cell confluency of 70-80% at the time of the experiment. |
| Serum in Media | Components in fetal bovine serum (FBS) can sometimes interact with small molecules and affect their uptake. Try reducing the serum concentration or performing the incubation in serum-free media for a short period. However, be mindful that prolonged serum starvation can induce stress and alter protein sulfenylation. |
Verification of Cellular Uptake: To confirm that the probe is entering the cells, you can use a fluorescent azide that is known to be cell-permeable in the "click" reaction step. If you observe intracellular fluorescence, it suggests the issue may not be with the initial uptake of this compound but rather with the subsequent detection steps.
Issue 2: Low Signal-to-Noise Ratio
Symptoms:
-
Difficulty distinguishing the specific signal from the background noise.
-
Grainy or pixelated images.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Abundance of Sulfenylated Proteins | Induce oxidative stress to increase the levels of protein sulfenylation. A common method is to treat cells with a low concentration of hydrogen peroxide (H₂O₂) (e.g., 100 µM - 1 mM) for a short period (e.g., 15-30 minutes) prior to or during this compound incubation.[2] |
| Suboptimal Imaging Parameters | Optimize microscope settings, including laser power, exposure time, and detector gain. Use the lowest laser power that provides a detectable signal to minimize photobleaching. Increase exposure time or gain as needed, but be aware that this can also amplify background noise. |
| Inefficient "Click" Chemistry | Ensure all components of the click reaction are fresh and used at the recommended concentrations. The copper(I) catalyst is prone to oxidation, so use a freshly prepared solution or a copper protectant. |
| High Background Fluorescence | Refer to the troubleshooting guide for high background. |
Experimental Workflow for Optimizing Signal-to-Noise Ratio
Workflow for optimizing the signal-to-noise ratio in this compound experiments.
Experimental Protocols
Protocol 1: In-Cell Labeling of Sulfenylated Proteins with this compound
This protocol provides a general guideline for labeling proteins in mammalian cells. Optimization of concentrations and incubation times is recommended for each cell line.
Materials:
-
This compound probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Optional: Hydrogen peroxide (H₂O₂) for inducing oxidative stress
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and reach 70-80% confluency.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a 50 mM stock solution.
-
Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100-500 µM).
-
(Optional) Induction of Oxidative Stress: To increase the signal, you can treat the cells with H₂O₂. This can be done either before or during the this compound incubation. A typical starting point is 100 µM H₂O₂ for 15-30 minutes.
-
Probe Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound labeling medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove excess probe.
-
Proceed to Downstream Analysis: The cells are now ready for fixation and click chemistry for fluorescence imaging or for lysis and subsequent biochemical analysis.
Experimental Workflow for In-Cell Labeling
A general workflow for labeling sulfenylated proteins with this compound in cultured cells.
Protocol 2: Downstream Analysis by Western Blot
This protocol describes the detection of this compound labeled proteins via Western Blot after a click reaction with biotin-azide.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Biotin-azide
-
Click chemistry reaction buffer components (Copper(II) sulfate, reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After labeling with this compound and washing, lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Click Reaction: To 50-100 µg of protein lysate, add the click chemistry reaction components: biotin-azide, copper(II) sulfate, and a reducing agent. Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the protein to remove unreacted reagents. A common method is methanol/chloroform precipitation.
-
SDS-PAGE and Western Blotting: Resuspend the protein pellet in SDS-PAGE sample buffer, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Detection: Block the membrane (e.g., with 5% BSA in TBST). Incubate with streptavidin-HRP conjugate. Wash and then detect the signal using a chemiluminescent substrate.
Signaling Pathway of this compound Detection
The signaling pathway from protein sulfenylation to signal detection using this compound.
Quantitative Data Summary
The optimal conditions for using the this compound probe can vary significantly between different cell types and experimental setups. The following table provides a summary of reported starting concentrations and incubation times from the literature. Users should perform their own optimization to determine the best conditions for their experiments.
| Cell Type | This compound Concentration (µM) | Incubation Time | Inducing Agent | Reference |
| Arabidopsis Cell Suspension | 500 | 1 hour | H₂O₂ (0.5-20 mM) | [2] |
| Human Epidermoid Carcinoma (A431) | Not specified | Not specified | EGF | [2] |
| General Mammalian Cells (starting point) | 100 - 500 | 30 - 60 min | H₂O₂ (100 µM - 1 mM) | General Protocol |
References
Artifacts to watch for in DYn-2 based sulfenome studies.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DYn-2 for sulfenome profiling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for sulfenome profiling?
This compound is a chemical probe used for the in vivo or in vitro detection and identification of protein S-sulfenylation, a reversible post-translational modification of cysteine residues (-SH) to sulfenic acid (-SOH).[1][2][3] The probe consists of two key functional parts: a dimedone group that selectively reacts with the sulfenic acid, and an alkyne handle.[3] This alkyne handle allows for the subsequent attachment of a reporter tag, such as biotin (B1667282), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][3] The biotinylated proteins can then be detected by western blotting or enriched for identification by mass spectrometry.[1][2][3]
Q2: What are the key advantages of using this compound?
This compound offers several advantages for sulfenome studies:
-
Cell Permeability: this compound is a relatively small molecule that can penetrate cell membranes, allowing for the labeling of sulfenylated proteins in living cells.[1][3]
-
High Selectivity: The dimedone moiety of this compound is highly selective for sulfenic acids over other cysteine oxidation states like sulfinic (-SO₂H) or sulfonic (-SO₃H) acids, or reduced thiols (-SH).[1][2]
-
Bioorthogonal Handle: The alkyne handle allows for a specific and efficient "click" reaction, minimizing off-target labeling during the biotinylation step.[1][3]
Q3: What is the general workflow for a this compound based sulfenome profiling experiment?
The typical workflow involves the following steps:
-
Cell/Tissue Treatment: Cells or tissues are treated with a stimulus (e.g., H₂O₂) to induce oxidative stress and protein sulfenylation, in the presence of the this compound probe.
-
Protein Extraction: Proteins are extracted from the cells or tissues.
-
Click Chemistry: The alkyne-tagged proteins are reacted with an azide-biotin conjugate via a CuAAC reaction to attach the biotin tag.
-
Downstream Analysis:
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak signal on Western blot | 1. Inefficient cell lysis: Incomplete release of proteins. | Optimize lysis buffer and mechanical disruption methods. |
| 2. Low level of sulfenylation: The stimulus may not be sufficient to induce detectable levels of sulfenylation. | Increase the concentration or duration of the stimulus (e.g., H₂O₂). Perform a dose-response and time-course experiment to optimize conditions.[2][3] | |
| 3. Inefficient "click" reaction: The copper-catalyzed reaction is sensitive to oxygen and certain buffer components. | Degas solutions and use freshly prepared reagents. Ensure the absence of chelating agents like EDTA in the reaction buffer. | |
| 4. Insufficient probe concentration: The concentration of this compound may be too low to effectively label all sulfenylated proteins. | Titrate the this compound concentration to find the optimal labeling concentration for your system. A starting concentration of 500 µM has been used in some studies.[3] | |
| High background signal on Western blot | 1. Endogenous biotinylated proteins: Many cells contain naturally biotinylated proteins. | Perform a pre-clearing step with streptavidin beads before the "click" reaction to remove endogenous biotinylated proteins. |
| 2. Non-specific binding of streptavidin-HRP: The detection reagent may be binding non-specifically to the membrane or other proteins. | Increase the stringency of the washing steps and use a suitable blocking agent (e.g., 5% BSA in TBST). | |
| 3. Excess this compound probe: Unreacted probe might interfere with downstream steps. | Ensure thorough removal of excess probe after the labeling step. | |
| Low number of identified proteins in mass spectrometry | 1. Inefficient enrichment: The amount of biotinylated protein may be too low for effective pulldown. | Increase the starting amount of protein lysate. Optimize the binding and washing conditions for the streptavidin beads. |
| 2. Poor peptide recovery: Inefficient digestion or loss of peptides during sample preparation. | Optimize the on-bead digestion protocol. Use low-binding tubes and pipette tips. | |
| 3. Transient nature of sulfenic acids: The modification is inherently unstable and can be reversed or further oxidized. | Minimize sample handling time and keep samples on ice. The moderate reactivity of this compound can be a limitation for very short-lived sulfenylation events.[4] | |
| Identification of known non-sulfenylated proteins (False Positives) | 1. Off-target reactivity of this compound: Although highly selective, there might be some low-level off-target reactions. | Validate key findings with orthogonal methods, such as site-directed mutagenesis of the identified cysteine residue. |
| 2. Non-specific binding to streptavidin beads: Some proteins may bind non-specifically to the enrichment matrix. | Include a control experiment where the "click" reaction is performed without the azide-biotin tag to identify non-specific binders. | |
| 3. Contamination during sample preparation: Introduction of exogenous proteins. | Maintain a clean working environment and use high-purity reagents. |
Experimental Protocols
Detailed Methodology for In Vivo Sulfenome Profiling using this compound
This protocol is a generalized procedure and may require optimization for specific cell types or tissues.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-incubate cells with this compound (e.g., 500 µM) for a specified time (e.g., 1 hour).
-
Induce oxidative stress by adding a stimulus (e.g., H₂O₂) at a predetermined concentration and for a specific duration. A non-treated sample incubated with this compound should be included as a negative control.
2. Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors. Note: Avoid using alkylating agents like IAM or NEM in the lysis buffer as they can react with this compound.[3]
-
Clarify the lysate by centrifugation.
3. "Click" Reaction for Biotinylation:
-
To the protein lysate, add the "click" reaction components in the following order:
-
Azide-biotin conjugate (e.g., Biotin-PEG4-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) (to reduce Cu(II) to Cu(I))
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (a copper-chelating ligand to stabilize Cu(I))
-
Copper(II) sulfate (B86663) (CuSO₄)
-
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) with gentle shaking.
4. Protein Precipitation and Solubilization:
-
Precipitate the proteins using a method like acetone (B3395972) precipitation to remove excess reagents.
-
Wash the protein pellet with cold acetone.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., PBS with 0.2% SDS).[3]
5. Enrichment of Biotinylated Proteins (for Mass Spectrometry):
-
Incubate the resuspended protein solution with pre-equilibrated streptavidin or NeutrAvidin agarose (B213101) beads for a specified time (e.g., 2-4 hours or overnight) at 4°C with rotation.[3]
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical washing sequence could be:
-
PBS with 0.2% SDS
-
High salt buffer (e.g., 1 M NaCl)
-
Urea buffer (e.g., 4 M urea)
-
PBS
-
-
Proceed with on-bead digestion for mass spectrometry analysis.
Visualizations
Caption: Workflow of this compound based sulfenome profiling.
Caption: Role of S-sulfenylation in redox signaling.
Quantitative Data Summary
Table 1: Comparison of Probes for Sulfenylation Studies
| Probe | Reaction Rate with dipeptide-SOH (M⁻¹s⁻¹) | Key Features | Reference |
| Dimedone | 2.7 x 10⁻² | Parent compound, lower reactivity. | [3] |
| This compound | 11 | Good cell permeability, widely used. | [3][4] |
| BTD-based probe | ~2200 (200-fold higher than this compound) | Superior reactivity, enabling more sensitive detection. | [5] |
Note: The choice of probe may depend on the specific experimental goals and the expected dynamics of the sulfenylation events. For highly transient modifications, a more reactive probe like the BTD-based probe might be advantageous.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Validation & Comparative
Validating Mass Spectrometry Hits: A Comparative Guide to Western Blot Confirmation of DYn-2 Interacting Proteins
For researchers, scientists, and drug development professionals, identifying protein-protein interactions is a critical step in elucidating cellular pathways and discovering novel therapeutic targets. Mass spectrometry (MS) has emerged as a powerful tool for high-throughput discovery of these interactions. However, the inherent risk of false positives necessitates rigorous validation of MS-identified candidates. This guide provides a comprehensive comparison of Western blotting as a primary method for validating putative interactors of the GTPase Dynamin-2 (DYn-2), a protein implicated in endocytosis, signal transduction, and cytoskeletal regulation.
While a specific, publicly available large-scale mass spectrometry dataset for this compound was not identified for this guide, we will use the well-characterized interactome of Growth factor receptor-bound protein 2 (Grb2) as a representative example to illustrate the validation workflow. Grb2 is an adaptor protein involved in signal transduction pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which shares functional overlap with this compound. The principles and methodologies described are directly applicable to the validation of this compound interactors.
Comparing Validation Techniques: Western Blot and Beyond
Western blotting is a widely accepted and accessible technique for validating protein-protein interactions identified by mass spectrometry. It offers a balance of specificity and semi-quantitative information. However, it is essential to consider its performance in the context of other available methods.
| Validation Method | Principle | Throughput | Sensitivity | Specificity | Cost | Key Advantages | Key Limitations |
| Co-Immunoprecipitation Western Blot | Immunodetection of a specific protein from a co-immunoprecipitated sample. | Low to Medium | Moderate to High | High (antibody dependent) | Moderate | Widely accessible; provides size information; semi-quantitative. | Antibody availability and quality are critical; can be time-consuming. |
| Far-Western Blot | Probing a membrane with a purified, labeled "bait" protein to detect "prey" interactions. | Low | Moderate | Moderate | Moderate | Does not require an antibody for the prey protein. | Requires purified, stable bait protein; may not detect interactions dependent on post-translational modifications. |
| Surface Plasmon Resonance (SPR) | Measures binding events in real-time by detecting changes in refractive index on a sensor chip. | Low to Medium | High | High | High | Provides quantitative kinetic data (on/off rates); label-free. | Requires specialized equipment; protein immobilization can affect conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Low | Moderate | High | High | Provides thermodynamic data (enthalpy, entropy); label-free. | Requires large amounts of pure protein; low throughput. |
| Confocal Microscopy (Co-localization) | Visualizing the spatial overlap of fluorescently tagged proteins within a cell. | Medium | Moderate | Moderate | High | Provides in-situ evidence of interaction; visual confirmation of subcellular localization. | Resolution limits; potential for random co-localization. |
The Workflow: From Mass Spectrometry Hit to Validated Interactor
The process of validating a mass spectrometry-identified interaction, such as a putative Grb2 (or this compound) binding partner, using co-immunoprecipitation followed by Western blot is a multi-step procedure.
Caption: A schematic overview of the experimental workflow for validating a mass spectrometry hit using Co-IP Western blot.
Experimental Protocol: Co-Immunoprecipitation Western Blot
This protocol provides a detailed methodology for validating the interaction between a "bait" protein (e.g., Grb2 or this compound) and a "prey" protein (a putative interactor identified by mass spectrometry).
Materials:
-
Cell lysate containing the bait and prey proteins
-
Antibody against the bait protein (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody against the prey protein (for Western blot)
-
HRP-conjugated secondary antibody
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., anti-Grb2) for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Collect the beads using a magnetic stand or by centrifugation.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Load the eluted samples, along with a sample of the input lysate (as a positive control) and a negative control (e.g., immunoprecipitation with a non-specific IgG), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the prey protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A band corresponding to the prey protein in the co-immunoprecipitated sample lane (but not in the negative control lane) confirms the interaction.
-
Signaling Pathway Context: Grb2 in EGFR Signaling
Understanding the biological context of a protein-protein interaction is crucial. Grb2 is a key adaptor protein in the EGFR signaling pathway, which is vital for cell proliferation, differentiation, and survival. This compound has also been implicated in the regulation of EGFR trafficking.
Caption: A simplified diagram of the EGFR signaling pathway highlighting the role of Grb2.
Conclusion
Validating mass spectrometry hits is an indispensable step in protein-protein interaction studies. Co-immunoprecipitation followed by Western blot provides a robust and accessible method for confirming these interactions. While this guide uses the Grb2 interactome as a practical example, the presented principles, protocols, and comparative data are directly applicable to the validation of this compound interacting proteins and will aid researchers in confidently identifying and characterizing novel cellular pathways.
A Comparative Guide to Sulfenic Acid Probes: DYn-2 vs. The Field
For researchers, scientists, and drug development professionals, the accurate detection of protein sulfenylation is critical for understanding cellular signaling, oxidative stress, and disease mechanisms. This guide provides an objective comparison of the DYn-2 probe with other commercially available alternatives for the detection of protein sulfenic acids, supported by experimental data and detailed protocols.
The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a key post-translational modification in redox signaling. Its transient nature, however, makes it a challenging target for detection. A variety of chemical probes have been developed to trap and identify sulfenylated proteins. Among these, this compound has emerged as a widely used tool. This guide will compare the performance of this compound against other common sulfenic acid probes, focusing on key performance metrics to aid researchers in selecting the most appropriate tool for their experimental needs.
Performance Comparison of Sulfenic Acid Probes
The efficacy of a sulfenic acid probe is determined by several key parameters, including its reaction rate (kinetics), selectivity for sulfenic acid over other cysteine modifications, and its permeability in living cells. The following table summarizes the available quantitative data for this compound and its alternatives.
| Probe | Probe Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Cell Permeability | Notes |
| This compound | Dimedone-based (Alkyne) | ~11 | Yes[1] | Provides a greater signal intensity than DAz-2; widely used in cellular and proteomic studies.[2] |
| DAz-2 | Dimedone-based (Azide) | ~13 | Yes | Exhibits slightly higher reactivity than this compound in some models. |
| DCP-Bio1 | Dimedone-based (Biotin) | ~2.0 ± 0.2[3] | Yes[4] | Rate of incorporation is highly dependent on the protein microenvironment. |
| Norbornene Probes | Strained Alkene | Reported to be faster than dimedone-based probes[5] | Yes | Showed superior chemoselectivity compared to a commonly used dimedone probe in one study.[5] |
| BCN-E-BCN | Strained Alkyne | >100x faster than dimedone-based probes[6] | Yes[7][8] | High reactivity allows for efficient trapping of transient sulfenic acids. |
Experimental Protocols
Accurate and reproducible detection of sulfenylated proteins relies on robust experimental protocols. Below are detailed methodologies for the key experiments cited in this guide, focusing on the use of this compound for quantitative proteomic analysis.
Protocol 1: In Situ Labeling of Sulfenylated Proteins in Cultured Cells with this compound
This protocol describes the labeling of sulfenic acid-modified proteins directly within living cells, providing a snapshot of the sulfenome under specific conditions.
Materials:
-
Cultured mammalian cells (e.g., A431)
-
Cell culture medium
-
This compound probe (stock solution in DMSO)
-
Stimulant (e.g., Epidermal Growth Factor, EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
Procedure:
-
Seed and grow cells to the desired confluency in a multi-well plate or dish.
-
Treat the cells with the desired stimulant (e.g., 100 ng/mL EGF) for the appropriate time to induce protein sulfenylation.
-
Introduce the this compound probe to the cell culture medium at a final concentration of 1 mM. The optimal concentration may need to be determined empirically.
-
Incubate the cells with the this compound probe for 1 hour at 37°C.
-
Remove the medium and wash the cells twice with ice-cold PBS to remove excess probe.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Collect the cell lysate using a cell scraper and transfer to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The resulting supernatant contains the this compound labeled proteome and is ready for downstream applications such as click chemistry and proteomic analysis.
Protocol 2: Quantitative Proteomic Workflow for Identification of Sulfenylated Proteins
This protocol outlines the steps for identifying and quantifying sulfenylated proteins from this compound labeled cell lysates using a click chemistry-based enrichment and mass spectrometry approach.
Materials:
-
This compound labeled cell lysate (from Protocol 1)
-
Azide-biotin tag
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, urea)
-
Elution buffer (e.g., containing biotin)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Click Chemistry: To the this compound labeled lysate, add the azide-biotin tag, CuSO₄, TCEP, and TBTA. Incubate at room temperature for 1-2 hours to conjugate biotin (B1667282) to the this compound probe.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents.
-
Enrichment of Biotinylated Proteins: Resuspend the protein pellet and incubate with streptavidin-agarose beads for 1-2 hours at 4°C with rotation to capture the biotin-tagged sulfenylated proteins.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
Elution: Collect the supernatant containing the tryptic peptides.
-
Mass Spectrometry Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the sulfenylated proteins.
Visualizing Sulfenylation in a Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized system where protein sulfenylation plays a regulatory role. Upon stimulation with EGF, NADPH oxidase (NOX) is activated, leading to the production of hydrogen peroxide (H₂O₂). This H₂O₂ can then oxidize a specific cysteine residue (Cys797) in the catalytic domain of EGFR to a sulfenic acid, which in turn enhances its kinase activity.[9][10][11][12]
References
- 1. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN-E-BCN for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating DYn-2 Labeling: A Guide to Essential Negative Control Experiments
For researchers, scientists, and drug development professionals utilizing the DYn-2 probe for the detection of protein S-sulfenylation, rigorous validation through appropriate negative control experiments is paramount to ensure the specificity and reliability of the findings. This guide provides a comprehensive comparison of key negative control strategies, complete with experimental data and detailed protocols, to bolster confidence in your this compound labeling results.
Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (-SOH), is a critical post-translational modification involved in redox signaling and cellular regulation. The chemical probe this compound, a dimedone-based alkyne-tagged reagent, has emerged as a powerful tool for the specific labeling and subsequent identification of sulfenylated proteins. However, like any chemical probe-based assay, demonstrating the specificity of this compound labeling is crucial for accurate data interpretation. This guide outlines and compares the most effective negative control experiments to validate the specificity of this compound for protein sulfenic acids.
Comparison of Negative Control Strategies for this compound Labeling
To ensure that the signal detected from this compound labeling is genuinely from sulfenylated proteins, a series of control experiments should be performed. The following table summarizes and compares the primary negative control strategies.
| Negative Control Strategy | Principle | Advantages | Disadvantages |
| No-Stimulus Control | Omitting the oxidative stimulus (e.g., H₂O₂) that induces protein sulfenylation. This establishes the basal level of sulfenylation. | Simple to implement; provides a baseline for stimulus-induced changes. | Does not control for non-specific binding of the probe itself. |
| No-Probe Control | The entire experimental procedure is followed, but the this compound probe is omitted. | Directly assesses background signal from the detection reagents (e.g., streptavidin-HRP). | Does not provide information about the specificity of the probe's reactivity. |
| Pre-treatment with a Reducing Agent | The sample is pre-treated with a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to reduce sulfenic acids back to thiols before adding the this compound probe. | Directly tests the dependence of the signal on the presence of sulfenic acids. | Requires removal of the reducing agent before probe addition, which can add a step to the protocol. |
| Competition with Unlabeled Dimedone | An excess of unlabeled dimedone is added to the sample before or concurrently with the this compound probe. | Can demonstrate the specific binding of the dimedone scaffold to sulfenic acids. | Requires a high molar excess of the competitor, and complete signal abolition may not be achieved. |
Experimental Data Summary
The following table presents representative quantitative data illustrating the expected outcomes of the described negative control experiments. Data is presented as a percentage of the signal obtained in the positive control (Stimulus + this compound).
| Experimental Condition | Expected Signal (% of Positive Control) | Interpretation |
| Positive Control (Stimulus + this compound) | 100% | Represents the total this compound labeling under oxidative stress. |
| No-Stimulus Control | < 20% | Indicates a low basal level of protein sulfenylation. |
| No-Probe Control | < 5% | Demonstrates minimal background from the detection system. |
| DTT Pre-treatment + Stimulus + this compound | < 10% | Confirms that the labeling is dependent on the presence of sulfenic acids. |
| Unlabeled Dimedone Competition + Stimulus + this compound | < 30% | Shows that the labeling is specific to the dimedone-reactive site. |
Key Experimental Protocols
No-Stimulus Control Protocol
-
Culture cells to the desired confluency.
-
Replace the culture medium with serum-free medium.
-
Add the vehicle control (e.g., PBS) instead of the oxidative stimulus (e.g., H₂O₂).
-
Incubate for the same duration as the stimulated sample.
-
Add the this compound probe to a final concentration of 100-500 µM.
-
Incubate for 1-2 hours at 37°C.
-
Harvest the cells and prepare cell lysates.
-
Proceed with the click chemistry reaction to attach biotin, followed by western blot analysis using streptavidin-HRP.
No-Probe Control Protocol
-
Culture and stimulate the cells with an oxidative agent (e.g., 1 mM H₂O₂ for 15 minutes) as in the main experiment.
-
During the probe labeling step, add the vehicle (e.g., DMSO) instead of the this compound probe.
-
Harvest the cells and prepare cell lysates.
-
Perform the click chemistry reaction and western blot analysis as with the other samples. This will reveal any signal originating from endogenous biotinylated proteins or non-specific binding of the streptavidin conjugate.
Pre-treatment with Dithiothreitol (DTT) Protocol
-
Culture and stimulate cells to induce protein sulfenylation.
-
Harvest cells and prepare lysates in a buffer containing a protease inhibitor cocktail.
-
Treat the lysate with 10 mM DTT for 30 minutes at room temperature to reduce sulfenic acids.
-
Remove DTT from the lysate using a desalting column or by protein precipitation.
-
Add the this compound probe to the DTT-free lysate and incubate for 1-2 hours.
-
Proceed with the click chemistry reaction and western blot analysis. A significantly reduced signal compared to the positive control indicates that the labeling is specific to reducible sulfenic acids.
Competition with Unlabeled Dimedone Protocol
-
Culture and stimulate cells as in the main experiment.
-
Pre-incubate the cells or cell lysate with a 100-fold molar excess of unlabeled dimedone for 30 minutes.
-
Add the this compound probe in the continued presence of the unlabeled dimedone.
-
Incubate for the standard labeling time.
-
Harvest cells (if labeled in-cell) and prepare lysates.
-
Proceed with the click chemistry reaction and western blot analysis. A diminished signal in the presence of the unlabeled competitor suggests specific labeling.
Visualizing Experimental Workflows and Logic
To further clarify the experimental design and the logic behind these controls, the following diagrams are provided.
By implementing these negative control experiments, researchers can confidently validate the specificity of their this compound labeling results, leading to more robust and publishable findings in the study of protein S-sulfenylation.
A Comparative Guide to Cellular Detection Methods: The DYn-2 Chemical Probe vs. Antibody-Based Techniques
This guide provides a comprehensive comparison between DYn-2, a specialized chemical probe, and traditional antibody-based detection methods like immunofluorescence. It is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting the appropriate tools for studying cellular processes. While the similar-sounding names might suggest a direct correspondence, this compound targets a specific chemical modification (protein sulfenylation) resulting from oxidative stress, whereas antibodies are engineered to detect specific proteins, such as the GTPase Dynamin-2, which is involved in processes like endocytosis.
This comparison, therefore, contrasts two powerful but fundamentally different microscopy-based approaches: using a chemical probe for real-time analysis of a dynamic biochemical modification versus using antibodies for high-specificity localization of target proteins in fixed cells.
Performance Characteristics: A Head-to-Head Comparison
The choice between a chemical probe like this compound and an antibody-based method depends critically on the experimental question. Key performance metrics for each approach are summarized below.
| Parameter | This compound Chemical Probe | Antibody-Based Methods (Immunofluorescence) | Notes |
| Target Detected | Cysteine Sulfenic Acid (-SOH)[1][2][3] | Specific protein of interest (e.g., Dynamin-2)[4] | This compound detects a post-translational modification on many proteins; antibodies detect a single target protein. |
| Detection Principle | Covalent chemical reaction with the target modification[1][3] | Highly specific, non-covalent binding of an antibody to its antigen[5][6] | This compound's dimedone group selectively traps the sulfenic acid.[3] |
| Live-Cell Compatibility | Yes, designed for live-cell imaging[7][8] | No, requires cell fixation and permeabilization[7][9] | This is a primary advantage of this compound, allowing for the study of dynamic processes in real time.[8] |
| Temporal Resolution | High (minutes to hours)[2][10] | None (provides a single snapshot in time) | This compound can track the dose- and time-dependent onset of oxidative stress.[2][10] |
| Spatial Resolution | Subcellular localization of oxidative stress[10] | High-resolution subcellular localization of the target protein[6] | Both offer high-resolution imaging, but IF benefits from the specificity of protein targeting. |
| Specificity | High for sulfenic acid modification[1][2] | Very high for the target protein epitope | Both methods are highly specific for their respective targets. |
| Ease of Use | Moderately simple; involves probe loading and imaging[11][12] | Multi-step, complex protocol (fixation, permeabilization, blocking, incubations)[9][13] | Immunofluorescence is significantly more labor-intensive and time-consuming. |
| Data Output | Dynamic, semi-quantitative (fluorescence intensity changes) | Static, qualitative (localization) or semi-quantitative (intensity) | This compound provides kinetic data, while IF provides a static image of protein distribution. |
This compound: Probing Oxidative Stress in Live Cells
This compound is a cell-permeable chemical probe based on a dimedone scaffold.[3] It is designed to selectively react with cysteine sulfenic acids, a highly reactive and transient oxidative post-translational modification that occurs when proteins are exposed to reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1] This makes this compound a powerful tool for identifying and visualizing proteins that act as sensors and signal transducers in response to oxidative stress.[1][10]
Mechanism of this compound Detection
The diagram below illustrates how this compound detects sulfenylated proteins. The probe enters the cell and reacts with proteins that have been modified by ROS. The alkyne handle on this compound can then be used for downstream applications, such as attaching a fluorescent reporter molecule via "click chemistry" for visualization.[1][3]
Caption: Mechanism of this compound for detecting protein sulfenylation.
Experimental Protocol: Live-Cell Imaging of Oxidative Stress with this compound
This protocol describes the use of this compound to visualize H₂O₂-induced protein sulfenylation in cultured cells.
-
Cell Preparation: Culture adherent cells on glass-bottom imaging dishes to ~70-80% confluency.
-
Probe Loading & Stress Induction:
-
Prepare a working solution of this compound probe (e.g., 500 µM) in cell culture medium.
-
Prepare the desired concentration of H₂O₂ in the this compound-containing medium.
-
Remove the old medium from cells and add the medium containing both this compound and H₂O₂. Incubate for the desired time (e.g., 15-60 minutes) at 37°C.[2][3]
-
-
Cell Lysis (for downstream analysis):
-
After incubation, wash cells twice with PBS.
-
Lyse the cells in a buffer containing catalase to quench any remaining H₂O₂.
-
-
Click Chemistry Reaction:
-
Visualization/Analysis:
Antibody-Based Methods: High-Specificity Protein Detection
Antibody-based methods are the cornerstone of protein detection.[14][15] For cellular imaging, indirect immunofluorescence (IF) is a standard technique used to determine the subcellular location of a target protein.[6][9] This method requires the cells to be fixed, which kills them but preserves their structure, and then permeabilized to allow antibodies to enter.[9][13] A primary antibody binds specifically to the protein of interest, and a secondary antibody, conjugated to a fluorophore, binds to the primary antibody, amplifying the signal.[6]
Workflow for Indirect Immunofluorescence
The following diagram outlines the key steps involved in a typical immunofluorescence staining protocol.
Caption: Standard workflow for indirect immunofluorescence.
Experimental Protocol: Immunofluorescence Staining of Dynamin-2
This protocol provides a general framework for visualizing the Dynamin-2 protein in cultured cells.
-
Cell Preparation: Grow cells on sterile glass coverslips in a 24-well plate until they reach the desired confluency.[16]
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Mounting and Imaging:
-
Wash the cells three times with PBS. A final wash may include a nuclear counterstain like DAPI.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the sample using a fluorescence microscope with the appropriate filters.[17]
-
Application Example: Dynamin-Dependent Endocytosis
While this compound is used to study oxidative stress, antibody-based methods are essential for studying pathways like endocytosis, where the localization of specific proteins is key. Dynamin is a large GTPase that oligomerizes around the neck of budding vesicles and uses the energy from GTP hydrolysis to mediate membrane fission, releasing the vesicle into the cytoplasm.[18][19] Visualizing the localization of Dynamin-2 at clathrin-coated pits at the plasma membrane via immunofluorescence is a classic method to study this process.[19]
Caption: The role of Dynamin-2 in clathrin-mediated endocytosis.
Conclusion
This compound and antibody-based immunofluorescence are not competing but rather complementary techniques that address different biological questions.
-
Choose this compound when the primary goal is to study the dynamic, real-time cellular response to oxidative stress. It is ideal for tracking when and where protein sulfenylation occurs in living cells, providing kinetic insights that are impossible to obtain from fixed samples.
-
Choose antibody-based methods like immunofluorescence when the goal is to determine the precise subcellular localization of a specific protein at a given moment. It offers unparalleled specificity for protein targets and is the gold standard for visualizing protein distribution within cellular structures.
Ultimately, the optimal experimental design may involve using both methods: for instance, using this compound to observe a dynamic response to a stimulus and then using immunofluorescence to investigate how the localization of specific proteins of interest changes under those same conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Dynamin 2 antibody (ab65556) | Abcam [abcam.com]
- 5. assaybiotechnology.com [assaybiotechnology.com]
- 6. Antibody methods and techniques | Abcam [abcam.com]
- 7. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. usbio.net [usbio.net]
- 10. This compound Based Identification of Arabidopsis Sulfenomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. static.igem.wiki [static.igem.wiki]
- 17. sites.uclouvain.be [sites.uclouvain.be]
- 18. The evolution of dynamin to regulate clathrin-mediated endocytosis: Speculations on the evolutionarily late appearance of dynamin relative to clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
Cross-Validation of DYn-2 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of small molecule inhibitors is a cornerstone of cell biology research and drug development. DYn-2, a potent inhibitor of the large GTPase dynamin, is frequently used to probe the role of dynamin-dependent processes, primarily clathrin-mediated endocytosis (CME). However, reliance on pharmacological agents alone can introduce ambiguity due to potential off-target effects. Therefore, it is critical to cross-validate findings from chemical inhibitors like this compound with genetic models that specifically target the gene of interest. This guide provides a framework for this validation process, comparing the expected outcomes of this compound inhibition with data derived from genetic knockout and knockdown of Dynamin-2 (Dyn2).
Data Presentation: Pharmacological vs. Genetic Inhibition of Dynamin-2
Table 1: Comparison of Expected Outcomes for Clathrin-Mediated Endocytosis (CME)
| Method | Target | Key Functional Effect | Supporting Data |
| This compound Inhibition | Dynamin-1 & 2 GTPase Activity | Inhibition of vesicle scission | Expected to block uptake of CME cargo like transferrin (Tfn). |
| Dyn2 Genetic Knockout (KO) | Dynamin-2 Protein | Complete loss of Dyn2 function | Inhibition of Tfn uptake by ~80% in conditional Dyn2 KO fibroblastoid cells.[1] |
| Dyn2 siRNA Knockdown | Dynamin-2 mRNA | Reduction of Dyn2 protein levels | Depletion of Dyn2 abolishes transferrin uptake in HeLa cells.[2] |
Table 2: Comparison of Effects on Other Cellular Processes
| Method | Target | Cellular Process | Observed Effect in Genetic Models |
| This compound Inhibition | Dynamin-1 & 2 | Cytokinesis | Expected to cause cytokinesis defects based on dynamin's known role. |
| Dyn2 Genetic Knockout (KO) | Dynamin-2 | Cytokinesis | Dyn2 KO cells exhibit defects in cytokinesis.[1] |
| Dyn2 Genetic Knockout (KO) | Dynamin-2 | Macropinocytosis | Required for PDGF-stimulated macropinocytosis.[1] |
| Dyn2 Genetic Knockout (KO) | Dynamin-2 | Golgi Trafficking | Required for p75 export from the trans-Golgi Network (TGN).[1] |
| Dyn2 siRNA Knockdown | Dynamin-2 | Caveolae Dynamics | Depletion of Dyn2 results in shorter duration times and increased fission of caveolae.[2][3] |
| Dyn2 siRNA Knockdown | Dynamin-2 | Cancer Cell Invasion | Gene silencing of Dyn2 significantly reduced cell migration and invasion in prostate cancer models.[4][5] |
Mandatory Visualizations
Logical Workflow for Cross-Validation
The following diagram outlines the logical workflow for validating the on-target effects of a pharmacological inhibitor like this compound against a genetic model. This parallel approach ensures that the observed phenotype is a direct result of targeting dynamin function rather than an off-target effect of the compound.
Caption: Workflow for cross-validating pharmacological and genetic inhibition.
Simplified Dynamin-2 Signaling in Endocytosis
This diagram illustrates the central role of Dynamin-2 in the final scission step of clathrin-mediated endocytosis, the primary pathway targeted by this compound. Genetic models like KO or siRNA confirm this essential function.
References
- 1. Isoform and Splice-Variant Specific Functions of Dynamin-2 Revealed by Analysis of Conditional Knock-Out Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamin2 functions as an accessory protein to reduce the rate of caveola internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DYn-2 and DAz-2 for Sensitive Detection of Protein Sulfenylation
For researchers in cell signaling, redox biology, and drug development, the accurate detection of protein sulfenylation is crucial for understanding cellular processes and identifying new therapeutic targets. This guide provides a detailed comparison of two widely used chemical probes, DYn-2 and DAz-2, for the labeling and enrichment of sulfenylated proteins, offering insights into their relative sensitivity and performance.
The oxidation of cysteine residues to sulfenic acid is a key post-translational modification involved in cellular signaling. Its transient nature, however, makes it challenging to detect. Chemical probes like this compound and DAz-2 have been developed to covalently trap this modification, enabling subsequent detection and identification of the modified proteins. Both probes are based on a dimedone scaffold that selectively reacts with sulfenic acid. Their primary difference lies in the bioorthogonal handle used for downstream applications: this compound possesses an alkyne group, while DAz-2 has an azide (B81097) group. This distinction influences their labeling sensitivity and the choice of subsequent detection reagents.
Quantitative Data Summary
While extensive quantitative comparisons are limited in the literature, available data and qualitative assessments consistently indicate a higher sensitivity for this compound over DAz-2. This is attributed to the alkyne handle on this compound, which generally exhibits superior reactivity in click chemistry reactions compared to the azide handle on DAz-2.
| Feature | This compound | DAz-2 | Reference |
| Chemical Handle | Alkyne | Azide | [1] |
| Relative Signal Intensity | Higher | Lower | [2] |
| Labeling Efficiency | Reported to be more efficient in capturing sulfenylated proteins.[3] | An improvement over its predecessor, DAz-1, in terms of reactivity and cell permeability.[4][5] | [3][4][5] |
| Compatibility | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-promoted Alkyne-Azide Cycloaddition (SPAAC) or Staudinger Ligation | [4][6] |
| In-cell Application | Cell-permeable and used for in vivo labeling.[6] | Cell-permeable and used for in vivo labeling.[5] | [5][6] |
Experimental Protocols
The following protocols outline a general workflow for comparing the labeling sensitivity of this compound and DAz-2 for protein sulfenylation in cell culture.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A431 or HeLa) in appropriate culture dishes and grow to 70-80% confluency.
-
Induction of Oxidative Stress: Treat cells with an oxidizing agent (e.g., 100 µM H₂O₂ for 10-15 minutes) to induce protein sulfenylation. Include an untreated control group.
-
Probe Labeling:
-
For this compound labeling, add this compound to the culture medium to a final concentration of 1 mM.
-
For DAz-2 labeling, add DAz-2 to the culture medium to a final concentration of 1 mM.
-
Incubate the cells with the respective probes for 1-2 hours at 37°C.
-
II. Cell Lysis and Protein Extraction
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove excess probe.
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
III. Click Chemistry Reaction for Biotinylation
-
Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components.
-
For this compound (alkyne probe): Add an azide-biotin conjugate (e.g., Azide-PEG3-Biotin), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
For DAz-2 (azide probe): Add an alkyne-biotin conjugate (e.g., Alkyne-PEG4-Biotin) and the appropriate click chemistry reagents (if using CuAAC) or a phosphine-biotin (B157780) conjugate (for Staudinger ligation).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
IV. Detection and Analysis
-
SDS-PAGE and Western Blotting:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with streptavidin-HRP conjugate to detect biotinylated proteins.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Densitometry Analysis: Quantify the band intensities from the western blot images to compare the relative labeling efficiency of this compound and DAz-2.
-
Mass Spectrometry (for proteome-wide analysis):
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the sulfenylated proteins and their sites of modification.
-
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow for this compound and DAz-2 protein labeling.
Conclusion and Future Perspectives
The available evidence suggests that this compound offers higher sensitivity for the detection of protein sulfenylation compared to DAz-2, primarily due to the favorable kinetics of the alkyne handle in click chemistry reactions.[1][2] For researchers aiming to detect low-abundance sulfenylated proteins or those working with limited sample material, this compound may be the more advantageous choice.
It is important to note that the field of chemical probe development is continually advancing. Newer probes, such as BTD (benzothiazine-based probe), have been reported to exhibit even greater reactivity and efficiency than this compound, allowing for the use of significantly less starting material for proteomic analyses.[7] As such, researchers should consider the specific requirements of their experiments and consult the latest literature when selecting a probe for sulfenic acid detection.
References
- 1. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining the thiol proteome for sulfenic acid modifications reveals new targets for oxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DYn-2 Based Sulfenomic Data Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DYn-2, a chemical probe for detecting protein S-sulfenylation, with other available methods. We will delve into the reproducibility of this compound based sulfenomic data, present available quantitative comparisons, and provide detailed experimental protocols. Additionally, we will visualize key signaling pathways where this compound has been instrumental in identifying redox-regulated proteins.
Data Presentation: Quantitative Comparison of Sulfenomic Probes
| Probe | Type | Number of Identified Sulfenylated Proteins/Sites | Key Characteristics |
| This compound | Dimedone-based (Alkyne) | ~700 proteins (>1000 sites) in human cells; 226 proteins in Arabidopsis | Cell-permeable, enables in situ labeling. Forms a stable covalent bond with sulfenic acid. |
| DAz-2 | Dimedone-based (Azide) | Lower signal intensity compared to this compound in western blots. | An alternative dimedone-based probe with an azide (B81097) handle. |
| YAP1C | Genetic Probe | - | In vivo trapping of sulfenic acids through disulfide bond formation. Can be competed out by this compound. |
| BTD | Benzothiazine-based | 1394 proteins in Arabidopsis | Reported to be more reactive than dimedone-based probes, leading to a higher number of identified sites. |
| Norbornene Probes | Norbornene-based | - | Display superior chemoselectivity compared to dimedone-based probes. |
Reproducibility of this compound Based Sulfenomic Data
While the reviewed literature emphasizes the robustness and reliability of this compound for detecting protein sulfenylation, specific quantitative data on its reproducibility is scarce. Studies demonstrate dose- and time-dependent labeling with this compound, suggesting a consistent and predictable response. However, to the best of our knowledge, no studies have published explicit CVs or Pearson correlation coefficients for replicate this compound experiments. The field would greatly benefit from such characterization to allow for more rigorous comparison with other quantitative proteomic methods.
Experimental Protocols
In situ Labeling of S-Sulfenylated Proteins in Mammalian Cells with this compound
This protocol is adapted from studies on human cell lines.[1]
-
Cell Culture and Treatment: Culture cells to the desired confluency. For stimulation, cells can be treated with agonists like Epidermal Growth Factor (EGF) or with hydrogen peroxide (H₂O₂) to induce protein sulfenylation.
-
This compound Labeling: Incubate intact cells with 5 mM this compound (dissolved in DMSO, final DMSO concentration ≤ 2% v/v) in the cell culture medium for 1-2 hours at 37°C with rotation.
-
Cell Lysis: After incubation, wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors. It is critical to avoid reducing agents in the lysis buffer as they can reverse the sulfenic acid modification.
-
Click Chemistry: To attach a biotin (B1667282) tag for enrichment, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Incubate the cell lysate with an azide-biotin conjugate, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA) for 1-2 hours at room temperature.
-
Protein Precipitation and Digestion: Precipitate the proteins to remove excess reagents. The protein pellet is then resolubilized, reduced, alkylated, and digested with trypsin.
-
Enrichment of Biotinylated Peptides: The resulting peptide mixture is incubated with streptavidin beads to enrich for the biotin-tagged peptides that were originally sulfenylated.
-
Mass Spectrometry Analysis: The enriched peptides are eluted from the beads and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sulfenylated proteins and the specific sites of modification.
In situ Labeling of S-Sulfenylated Proteins in Arabidopsis Cells with this compound
This protocol is based on studies in Arabidopsis thaliana cell suspension cultures.
-
Cell Culture and Stress Treatment: Grow Arabidopsis cell suspension cultures to the mid-log phase. Induce oxidative stress by treating the cells with H₂O₂ (e.g., 10 mM for 30 minutes) in the presence of this compound.
-
This compound Labeling: Add this compound to the cell culture medium at a final concentration of 500 µM during the stress treatment.
-
Protein Extraction: Harvest the cells and extract proteins using an appropriate extraction buffer.
-
Click Chemistry and Western Blotting: Perform click chemistry to attach a biotin tag. The biotinylated proteins can then be detected by western blotting using streptavidin-HRP conjugates to visualize the extent of protein sulfenylation.
-
Proteomic Analysis: For identification of sulfenylated proteins, the biotinylated proteins are enriched using streptavidin affinity chromatography, digested, and analyzed by LC-MS/MS.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Sulfenylation
Epidermal Growth Factor Receptor (EGFR) signaling can be modulated by reactive oxygen species (ROS). This compound has been used to demonstrate that upon EGF stimulation, EGFR itself undergoes sulfenylation, which can enhance its kinase activity.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of DYn-2
DYn-2 (CAS 1354630-46-8) is a valuable tool for detecting sulfenylated proteins in intact cells.[1] It comprises a 1,3-cyclohexanedione (B196179) moiety linked to an alkyne group.[1] Due to its chemical nature as a reactive organic compound intended for research use only, this compound and any materials contaminated with it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to follow standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Chemical Waste Disposal
Treating this compound as a hazardous chemical waste is the most conservative and recommended approach. The following table summarizes general quantitative guidelines applicable to the disposal of laboratory chemical waste.
| Waste Category | Disposal Guideline |
| Solid Waste | Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste. |
| Liquid Waste | Collect in a compatible, leak-proof container with a secure cap. Segregate halogenated and non-halogenated solvent waste streams.[2][3] |
| Contaminated Sharps | Dispose of in a designated, puncture-resistant sharps container labeled as "Hazardous Chemical Waste - Sharps".[4][5] |
| Empty this compound Containers | As a precautionary measure, triple-rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label before disposing of the container.[2][3] |
| Spill Cleanup Materials | All materials used to clean up a this compound spill (e.g., absorbent pads, contaminated PPE) must be collected and disposed of as solid hazardous waste.[6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved chemical waste disposal service.[6] The following protocol outlines the necessary steps for proper waste management within the laboratory.
1. Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound, such as gloves, pipette tips, and weigh boats, in a designated hazardous waste container lined with a durable plastic bag.[5]
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and reaction mixtures, in a separate, compatible, and leak-proof hazardous waste container.[6] If solvents were used, maintain separate waste streams for halogenated and non-halogenated solvents to facilitate proper disposal by your institution's environmental health and safety (EHS) office.[2][3]
2. Container Selection and Labeling:
-
Use containers that are chemically compatible with this compound and any solvents. Containers should be in good condition with secure, leak-proof closures.[1]
-
As soon as waste is added, label the container with "Hazardous Waste" and the full chemical name, "this compound".[6]
-
The label should also include the names and approximate concentrations of all components in the waste mixture, the date of waste generation, and the name of the principal investigator or laboratory.[2][6]
3. Storage of Waste in the Laboratory:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[7]
-
This area should be away from general traffic and incompatible chemicals. Ensure secondary containment is used to prevent spills from reaching drains.[2][4]
4. Disposal Request:
-
Once a waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the licensed chemical waste disposal service.[5]
5. Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Ensure the area is well-ventilated.
-
For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[6]
-
Carefully collect the absorbed material and any other contaminated solids using non-sparking tools.
-
Place all cleanup materials into a labeled hazardous waste container.[6]
-
Decontaminate the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
